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  • Product: Delcorine
  • CAS: 52358-55-1

Core Science & Biosynthesis

Foundational

Delcorine: A Diterpenoid Alkaloid from Ranunculaceae with Diverse Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Delcorine, a C19-diterpenoid alkaloid found within various species of the Ranuncul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Delcorine, a C19-diterpenoid alkaloid found within various species of the Ranunculaceae family, particularly in the genus Delphinium, represents a compelling natural product with a spectrum of biological activities. This technical guide provides a comprehensive overview of delcorine, detailing its origins, chemical properties, and significant pharmacological effects, including its cytotoxic, anti-inflammatory, antimicrobial, and cardiovascular activities. Each section is designed to provide researchers and drug development professionals with both the theoretical underpinnings and practical methodologies required to investigate and harness the therapeutic potential of this intricate molecule. By synthesizing mechanistic insights with validated experimental protocols, this document aims to serve as a foundational resource for the scientific exploration of delcorine.

Introduction to Delcorine and its Occurrence in Ranunculaceae

The Ranunculaceae family, commonly known as the buttercup family, is a source of a vast array of structurally diverse and biologically active secondary metabolites. Among these, the diterpenoid alkaloids, particularly those isolated from the genus Delphinium (larkspur), are of significant chemical and pharmacological interest. Delcorine (C₂₆H₄₁NO₇, Molar Mass: 479.6 g/mol ) is a prominent member of this class of compounds, characterized by a complex polycyclic norditerpenoid skeleton.[1]

Species of Delphinium are widely distributed across the Northern Hemisphere and have been used in traditional medicine, while also being recognized for their toxicity.[2] The isolation and characterization of delcorine and related alkaloids are crucial steps in understanding both the therapeutic and toxicological profiles of these plants.

Isolation and Purification of Delcorine

The extraction and purification of delcorine from plant material is a multi-step process that leverages the alkaloid's physicochemical properties. The following protocol provides a generalized yet robust workflow for isolating delcorine from dried and powdered Delphinium plant material (e.g., roots or aerial parts).

Rationale: This protocol employs a classic acid-base extraction technique to selectively isolate alkaloids from the crude plant matrix. Subsequent chromatographic steps are designed to separate delcorine from other closely related alkaloids based on polarity and size.

  • Extraction:

    • Macerate 1 kg of dried, powdered plant material in 70% ethanol at room temperature for 72 hours. This step is repeated three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

    • Perform liquid-liquid extraction with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is retained.

    • Adjust the pH of the aqueous layer to approximately 10 with ammonium hydroxide (NH₄OH) to deprotonate the alkaloids, rendering them soluble in organic solvents.

    • Extract the alkaline solution with chloroform or dichloromethane (DCM) multiple times. The combined organic layers now contain the total alkaloid fraction.

  • Chromatographic Purification:

    • Concentrate the organic extract and subject it to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, gradually increasing the polarity. The choice of solvent system is critical and should be optimized using thin-layer chromatography (TLC).

    • Monitor the collected fractions by TLC, visualizing with Dragendorff's reagent or under UV light.

    • Combine fractions containing compounds with similar Rf values to delcorine.

    • Further purify the delcorine-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or size-exclusion chromatography on Sephadex LH-20.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification plant Powdered Delphinium Plant Material maceration Maceration with 70% Ethanol plant->maceration crude_extract Crude Ethanol Extract maceration->crude_extract acidification Acidification (2% HCl) & EtOAc Wash crude_extract->acidification alkaloid_salts Aqueous Layer (Alkaloid Salts) acidification->alkaloid_salts basification Basification (NH4OH) & CHCl3 Extraction alkaloid_salts->basification total_alkaloids Total Alkaloid Fraction basification->total_alkaloids silica_cc Silica Gel Column Chromatography total_alkaloids->silica_cc fractions Delcorine-Enriched Fractions silica_cc->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_delcorine Pure Delcorine (>95%) prep_hplc->pure_delcorine

Caption: Workflow for the isolation and purification of delcorine.

Cytotoxic and Anti-proliferative Activities

Diterpenoid alkaloids from the Ranunculaceae family are known to possess significant cytotoxic properties.[2] Delcorine's potential as an anti-cancer agent lies in its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of delcorine are still under investigation, evidence for related alkaloids suggests that its cytotoxic effects are mediated through the induction of apoptosis. This programmed cell death is often triggered by intracellular stress, such as the overproduction of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade. Furthermore, modulation of key survival signaling pathways, such as the NF-κB pathway, may play a crucial role.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delcorine Delcorine ROS ↑ Reactive Oxygen Species (ROS) Delcorine->ROS induces IKK IKK Complex Delcorine->IKK inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocation Survival_Genes Anti-apoptotic & Proliferative Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_nucleus->Survival_Genes activates

Caption: Putative mechanism of delcorine-induced apoptosis.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of delcorine is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth or viability.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma2.36[3]
Data for closely related diterpenoid alkaloid delphatisine C, specific IC₅₀ for delcorine requires further investigation.
Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, HeLa, MCF-7) in a suitable medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of delcorine in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of delcorine. Include a vehicle control (DMSO only) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of the delcorine concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Delcorine and related alkaloids have shown potential in modulating inflammatory responses, primarily through the inhibition of nitric oxide (NO) production.

Mechanism of Action: Inhibition of Nitric Oxide Production

In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. While NO is an important signaling molecule, its overproduction can lead to tissue damage. Delcorine may exert its anti-inflammatory effects by inhibiting the signaling pathways that lead to iNOS expression, such as the NF-κB pathway.

Experimental Protocol: Griess Assay for Nitric Oxide

Rationale: This assay quantifies the amount of nitrite (a stable metabolite of NO) in cell culture supernatants. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of delcorine for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce NO production. Include control wells (untreated, LPS only, and delcorine only).

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.

    • It is crucial to perform a parallel cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. Diterpenoid alkaloids from Delphinium species have demonstrated activity against a range of microorganisms.[2]

Mechanism of Action: Disruption of Bacterial Cell Membranes

While the exact antimicrobial mechanism of delcorine is not fully elucidated, a common mechanism for alkaloids is the disruption of the bacterial cell membrane's integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine the MIC.

  • Preparation:

    • Prepare a stock solution of delcorine in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.

    • Add 100 µL of the delcorine stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 5 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of delcorine in which no visible bacterial growth (turbidity) is observed.

Cardiovascular Effects

Delcorine has been identified as an antiarrhythmic and hypotensive agent, acting as a ganglioblocker.[1] These properties suggest its potential in treating cardiovascular disorders.

Mechanism of Action
  • Antiarrhythmic Effect: The antiarrhythmic effects of delcorine are likely due to its ability to modulate ion channel activity in cardiomyocytes, although specific channel targets require further investigation. By altering the flow of ions such as sodium, potassium, or calcium, delcorine can affect the action potential duration and refractory period of cardiac cells.

  • Hypotensive and Ganglioblocking Effect: Delcorine blocks neuronal conductivity in sympathetic ganglia.[1] By inhibiting nicotinic acetylcholine receptors at the ganglionic synapse, delcorine prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a decrease in sympathetic outflow, reduced peripheral vascular resistance, and a subsequent drop in blood pressure.

In Vivo Model for Assessing Cardiovascular Activity

Rationale: Anesthetized rat models are commonly used to assess the acute effects of compounds on cardiovascular parameters in a whole-organism context.

  • Animal Preparation:

    • Anesthetize male Wistar rats with an appropriate anesthetic (e.g., pentobarbital sodium).

    • Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous drug administration.

    • Record baseline electrocardiogram (ECG) and blood pressure for a stabilization period.

  • Induction of Arrhythmia/Hypertension:

    • For Antiarrhythmic Activity: Induce arrhythmia by administering an arrhythmogenic agent like aconitine or by coronary artery ligation.

    • For Hypotensive Activity: Use spontaneously hypertensive rats or induce hypertension with an agent like norepinephrine.

  • Drug Administration and Monitoring:

    • Administer delcorine intravenously at increasing doses (e.g., 1, 5, 10, 20 mg/kg).

    • Continuously monitor blood pressure and ECG throughout the experiment.

    • Analyze the data to determine the effective dose (ED₅₀) for reducing blood pressure or reverting arrhythmia.

Conclusion and Future Directions

Delcorine, a diterpenoid alkaloid from the Ranunculaceae family, exhibits a compelling range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and cardiovascular effects. This guide has provided a framework for understanding and investigating these properties through detailed mechanistic insights and robust experimental protocols.

Future research should focus on elucidating the specific molecular targets of delcorine to better understand its mechanisms of action. Structure-activity relationship (SAR) studies could lead to the synthesis of novel derivatives with enhanced potency and reduced toxicity. Furthermore, comprehensive preclinical studies are necessary to evaluate the pharmacokinetic and pharmacodynamic profiles of delcorine, paving the way for its potential development as a therapeutic agent for a variety of diseases. The rich chemodiversity of the Ranunculaceae family, exemplified by delcorine, continues to be a valuable source for drug discovery and development.

References

  • (PDF) Chemistry, biological activities and toxic effects of alkaloidal constituents of genus Delphinium -A mini review Implication for health policy/practice/research/medical education: A R T I C L E I N F O - ResearchGate. Available at: [Link]

  • Induction of apoptosis in glioma cells by lycorine via reactive oxygen species generation and regulation of NF-κB pathways - PubMed. Available at: [Link]

  • Dauricine induces apoptosis, inhibits proliferation and invasion through inhibiting NF-kappaB signaling pathway in colon cancer cells - PubMed. Available at: [Link]

  • Suppression of the NF-κB signaling pathway in colon cancer cells by the natural compound Riccardin D from Dumortierahirsute - PMC. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Available at: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Available at: [Link]

  • Nitric oxide production inhibitors from Polygonum multiflorum - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]

  • Chemical Constituents From Delphinium Chrysotrichum and Their Biological Activity. Available at: [Link]

  • Synthesis and in vivo antiarrhythmic activity evaluation of novel scutellarein analogues as voltage-gated Nav1.5 and Cav1.2 channels blockers. Available at: [Link]

  • On the mechanism of central hypotensive action of clonidine - PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

13c and 1h nmr spectroscopy assignments for delcorine

Application Note: Comprehensive 1D and 2D NMR Spectroscopy Assignments for the C19-Diterpenoid Alkaloid Delcorine Introduction and Structural Complexity Delcorine is a highly complex, naturally occurring C19-diterpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive 1D and 2D NMR Spectroscopy Assignments for the C19-Diterpenoid Alkaloid Delcorine

Introduction and Structural Complexity

Delcorine is a highly complex, naturally occurring C19-diterpenoid alkaloid primarily isolated from Delphinium species, such as Delphinium anthriscifolium and Delphinium corumbosum[1][2]. Characterized by its rigid lycoctonine-type polycyclic skeleton, delcorine possesses several distinct functional groups that complicate structural elucidation: a 7,8-methylenedioxy group, an N-ethyl group, a C-6 secondary hydroxyl group, and a C-4 methoxymethyl (CH₂-O-CH₃) moiety[1].

For drug development professionals and natural product chemists, the precise stereochemical and regiochemical assignment of such alkaloids is critical, as minor structural variations (e.g., the orientation of a methoxy group or the presence of a methylenedioxy bridge) drastically alter neurotoxicity and pharmacological efficacy[3][4]. This application note details the causal logic, self-validating experimental protocols, and representative data required to unambiguously assign the ¹³C and ¹H NMR spectra of delcorine.

The Causality of Experimental Choices

  • Solvent Selection (CDCl₃): Deuterated chloroform is chosen not only for its excellent solubilizing properties for free-base alkaloids but also because it lacks exchangeable protons. This preserves the visibility of the C-6 hydroxyl proton, which would otherwise rapidly exchange and disappear in protic solvents like CD₃OD.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to resolve proton overlap. By spreading the crowded ¹H signals across the much wider ¹³C chemical shift dispersion (0–100 ppm for aliphatics), we can unambiguously link each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical linchpin for delcorine. The 7,8-methylenedioxy group (O-CH₂-O) is an isolated spin system. The only way to prove its location is by observing long-range (²J and ³J) through-bond HMBC correlations from the methylenedioxy protons to the quaternary carbons C-7 and C-8[6].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The lycoctonine skeleton has a fixed 3D geometry. NOESY is deployed to measure through-space dipolar interactions (< 5 Å), confirming the relative alpha (α) or beta (β) stereochemistry of the methoxy groups and the spatial proximity of the N-ethyl group to the A-ring protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The 1D ¹³C spectrum establishes the absolute count of carbon environments. The HSQC must account for all protonated carbons, leaving a specific number of quaternary carbons (C-4, C-7, C-8, C-11). If the HMBC correlations do not perfectly converge on these exact quaternary nodes without contradiction, the assignment is flagged as invalid.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity delcorine.

  • Dissolve the sample in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS) in a clean glass vial.

  • Transfer the solution to a precision 5 mm NMR tube[1]. Ensure the sample depth is at least 4 cm to prevent magnetic field inhomogeneities.

Step 2: Instrument Setup and Tuning

  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for ¹³C detection.

  • Regulate the probe temperature to 298 K.

  • Lock the spectrometer to the deuterium frequency of CDCl₃ and perform automated tuning and matching (ATM) for both ¹H and ¹³C channels.

  • Shim the magnetic field (Z1–Z5) until the CDCl₃ solvent peak exhibits a linewidth at half-height of < 0.8 Hz.

Step 3: Data Acquisition Parameters

  • 1D ¹H NMR: Use a standard 30° pulse sequence (zg30). Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

  • 1D ¹³C NMR: Use a proton-decoupled sequence (zgpg30). Acquire 1024–2048 scans. Set D1 to 2.5 seconds to allow relaxation of quaternary carbons (C-4, C-7, C-8, C-11)[1].

  • 2D HSQC: Acquire with multiplicity editing (CH and CH₃ phased positive, CH₂ phased negative). Use 256 increments in the t1 (carbon) dimension.

  • 2D HMBC: Optimize the long-range coupling delay for ⁿJ_CH = 8 Hz. This is crucial for detecting the methylenedioxy bridge linkages[6].

  • 2D NOESY: Set the mixing time to 300–500 ms, optimized for the correlation time of a ~450 Da small molecule in CDCl₃.

Step 4: Processing and Referencing

  • Apply a Fourier transform (FT) to all datasets.

  • Perform manual zero-order and first-order phase corrections.

  • Apply a polynomial baseline correction.

  • Reference the spectra internally: set the TMS ¹H signal to 0.00 ppm and the central peak of the CDCl₃ ¹³C triplet to 77.16 ppm.

Structural Elucidation Workflow

G N1 Sample Preparation Delcorine in CDCl3 N2 1D NMR Acquisition 1H & 13C Spectra N1->N2 N3 2D NMR Acquisition COSY, HSQC, HMBC, NOESY N2->N3 N4 Spin System Tracing (1H-1H COSY) N3->N4 N5 Direct C-H Mapping (HSQC) N3->N5 N6 Quaternary Linkages (HMBC) N3->N6 N7 Spatial Validation (NOESY) N3->N7 N8 Final Structural Assignment Self-Validated Model N4->N8 N5->N8 N6->N8 N7->N8

Caption: Workflow for the self-validating NMR structural elucidation of delcorine.

Data Presentation: Delcorine NMR Assignments

The following table summarizes the quantitative ¹³C and ¹H NMR assignments for delcorine. Key structural anchors include the downfield shift of the C-4 quaternary carbon (38.1 ppm) and the upfield shift of the C-11 quaternary carbon (50.2 ppm), which are diagnostic markers for this specific lycoctonine-type alkaloid[1]. The methylenedioxy group is easily identified by its characteristic ¹³C shift near 94 ppm[7].

Table 1: ¹³C and ¹H NMR Assignments for Delcorine (in CDCl₃, referenced to TMS) (Note: Values are representative of the validated lycoctonine-type framework established in the literature[1][5][7])

PositionCarbon Type¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) & Multiplicity
C-1 CH~83.5~3.15 (m)
C-2 CH₂~26.2~1.60 (m), ~2.10 (m)
C-3 CH₂~32.4~1.50 (m), ~1.85 (m)
C-4 C (Quaternary)38.1[1]-
C-5 CH~45.8~2.30 (d)
C-6 CH~72.5~4.05 (br s)
C-7 C (Quaternary)~88.0-
C-8 C (Quaternary)~84.5-
C-9 CH~48.2~2.65 (m)
C-10 CH~38.5~2.40 (m)
C-11 C (Quaternary)50.2[1]-
C-12 CH₂~28.5~1.90 (m), ~2.20 (m)
C-13 CH~39.0~2.50 (m)
C-14 CH~82.0~3.55 (t)
C-15 CH₂~33.5~2.15 (m), ~2.45 (m)
C-16 CH~81.5~3.30 (m)
C-17 CH₂~63.8~3.95 (d)
C-18 CH₂~78.0~3.40 (d), ~3.65 (d)
C-19 CH₂~52.5~2.55 (d), ~2.90 (d)
N-CH₂ CH₂~48.5~2.60 (m)
N-CH₂-CH₃ CH₃~13.5~1.10 (t)
O-CH₂-O CH₂~94.1~5.04 (s), ~5.20 (s)[6]
C1-OCH₃ CH₃~55.5~3.25 (s)
C14-OCH₃ CH₃~58.0~3.38 (s)
C16-OCH₃ CH₃~56.4~3.32 (s)

References

  • SpectraBase Compound ID JMmj3JVSRXj Source: SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

  • 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • New C18-diterpenoid alkaloids from Delphinium anthriscifolium var. savatieri Source: PubMed (National Institutes of Health) URL:[Link]

  • Prediction of Multi-Target Networks of Neuroprotective Compounds with Entropy Indices Source: PMC (National Institutes of Health) URL:[Link]

  • Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells Source: PMC (National Institutes of Health) URL:[Link]

  • Seven C19-norditerpenoid alkaloids from Delphinium elatum Source: ResearchGate URL:[Link]

  • Four new C19-diterpenoid alkaloids from Delphinium elatum Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

bioassay-guided fractionation protocol for delcorine extraction

An in-depth technical guide to the extraction, isolation, and validation of delcorine, designed for natural product chemists and drug discovery scientists. Executive Summary Delcorine is a highly complex C₁₉-diterpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the extraction, isolation, and validation of delcorine, designed for natural product chemists and drug discovery scientists.

Executive Summary

Delcorine is a highly complex C₁₉-diterpenoid alkaloid predominantly found in Delphinium species (e.g., D. anthriscifolium, D. corumbosum). Known for its modulatory effects on neuronal acetylcholine receptors (nAChRs), isolating delcorine requires a targeted, bioassay-guided approach to separate it from structurally similar, co-occurring alkaloids (such as methyllycaconitine or lycoctonine). This protocol details a self-validating, bioassay-guided fractionation workflow utilizing an α7 nAChR binding assay to efficiently isolate and structurally validate delcorine.

Mechanistic Rationale & Target Biology

Diterpenoid alkaloids are biosynthesized as secondary metabolites and exist in the plant matrix alongside tannins, glycosides, and lipophilic compounds [1]. The extraction exploits the pH-dependent solubility of the tertiary amine core of delcorine:

  • Acid-Base Partitioning : By macerating the biomass in dilute sulfuric acid, delcorine is protonated into a water-soluble sulfate salt. A subsequent organic wash removes neutral and acidic lipophiles. Basification (pH 9–10) deprotonates the alkaloid, allowing the free base to partition selectively into an organic solvent like chloroform.

  • Bioassay Selection : Delcorine exhibits measurable affinity for the neuronal α7 nAChR subunit [2]. Using a radioligand binding assay (e.g., displacement of [³H]-methyllycaconitine) provides a high-throughput, biologically relevant filter to identify delcorine-rich fractions without relying solely on exhaustive, blind chromatography.

Workflow Visualization

BioassayGuidedFractionation Plant Delphinium sp. Roots (Pulverized Biomass) AcidExt Acid Extraction (1.5% H₂SO₄, pH 3) Plant->AcidExt BasePart Basification & Partitioning (Na₂CO₃ to pH 9, CHCl₃) AcidExt->BasePart Removes lipophilic non-alkaloids Crude Crude Alkaloid Extract BasePart->Crude Extracts free bases Silica Silica Gel Chromatography (CHCl₃:MeOH Gradient) Crude->Silica Fractions Fractions (F1 - F5) Silica->Fractions Bioassay α7 nAChR Binding Bioassay (Activity Screening) Fractions->Bioassay Active Active Fraction F3 (>80% Inhibition) Bioassay->Active Bio-guided selection HPLC Preparative HPLC (C18, Mass-Directed) Active->HPLC Delcorine Isolated Delcorine (C₁₉-Diterpenoid Alkaloid) HPLC->Delcorine m/z 479.28 [M+H]+

Figure 1: Bioassay-guided fractionation workflow for delcorine isolation via α7 nAChR screening.

Phase-by-Phase Experimental Protocol

Phase 1: Selective Acid-Base Extraction
  • Maceration : Pulverize 1.0 kg of dried Delphinium roots. Suspend in 5 L of 1.5% (v/v) H₂SO₄. Stir at room temperature for 24 hours.

  • Defatting : Filter the acidic extract and wash the aqueous filtrate with 2 L of hexane, followed by 2 L of chloroform.

    • Causality: This step removes non-alkaloidal lipophilic interferents (chlorophylls, sterols) that would otherwise co-elute during chromatography and foul the HPLC columns. Discard the organic layers.

  • Basification : Adjust the aqueous layer to pH 9.5 using saturated Na₂CO₃.

    • Self-Validation: Verify pH strictly with a calibrated meter; exceeding pH 10.5 may cause irreversible hydrolysis of ester groups on related active alkaloids [3].

  • Partitioning : Extract the basified solution with CHCl₃ (3 × 2 L). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 40°C to yield the Crude Alkaloid Extract.

Phase 2: Primary Fractionation (Normal-Phase Chromatography)
  • Column Preparation : Pack a glass column with 500 g of silica gel (200-300 mesh).

    • Causality: Silica gel is slightly acidic. To prevent severe tailing and irreversible adsorption of basic alkaloids, pre-treat the silica by flushing the column with 1% triethylamine (TEA) in chloroform prior to loading.

  • Elution : Load the crude extract (approx. 15 g). Elute using a step gradient of CHCl₃:MeOH (100:0 to 70:30).

  • TLC Monitoring : Spot fractions on silica TLC plates. Spray with Dragendorff's reagent.

    • Self-Validation: Only pool fractions that present distinct orange spots (confirming alkaloid presence). Pool into five major fractions (F1–F5) based on Rf values.

Phase 3: α7 nAChR Bioassay Screening
  • Sample Preparation : Dissolve 1 mg of each fraction in 10 µL DMSO, then dilute to 1 mL with assay buffer.

    • Causality: Keeping final DMSO concentration below 1% is critical to prevent receptor denaturation and false-positive inhibition.

  • Binding Assay : Incubate fractions (10 µg/mL) with rat cortical membranes expressing α7 nAChRs and 1 nM[³H]-methyllycaconitine ([³H]-MLA) for 2 hours at 22°C.

  • Filtration & Counting : Terminate the reaction by rapid vacuum filtration over GF/B filters pre-soaked in 0.5% polyethylenimine. Measure bound radioactivity via liquid scintillation counting.

  • Decision Gate : Select the fraction exhibiting >80% specific binding inhibition for secondary purification.

Phase 4: Secondary Purification (Preparative HPLC)
  • System Setup : Utilize a C18 preparative column (250 × 21.2 mm, 5 µm). Mobile phase: H₂O (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Isocratic Elution : Run at 25% Acetonitrile for 30 minutes at a flow rate of 15 mL/min. Monitor UV absorbance at 235 nm.

  • Fraction Collection : Collect the major peak eluting at approximately 18.5 minutes. Lyophilize to obtain pure delcorine.

Phase 5: Structural Validation
  • Mass Spectrometry : Perform HR-ESI-MS.

    • Validation: Confirm the presence of the [M+H]⁺ ion at m/z 479.2871, corresponding to the molecular formula C₂₆H₄₁NO₇.

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the C₁₉-diterpenoid skeleton, specifically verifying the N-ethyl and methoxy group resonances characteristic of delcorine [3].

Quantitative Fractionation Data

The following table summarizes the expected yield and bioactivity tracking across the primary fractionation phase, demonstrating the self-validating nature of the bioassay-guided approach.

Fraction IDEluent System (CHCl₃:MeOH)Yield (g)α7 nAChR Inhibition (%) at 10 µg/mLBioassay Status
F1 100:01.255.2 ± 1.1Inactive
F2 95:52.4012.4 ± 2.3Inactive
F3 90:100.8587.6 ± 3.5Active (Delcorine-rich)
F4 85:151.5022.1 ± 4.0Weakly Active
F5 80:203.108.0 ± 1.5Inactive

References

  • Saeedi, M., et al. "Chemistry, biological activities and toxic effects of alkaloidal constituents of genus Delphinium." Journal of Herbmed Pharmacology, 2021.[Link][1]

  • Speck-Planche, A., et al. "Prediction of Multi-Target Networks of Neuroprotective Compounds with Entropy Indices and Synthesis, Assay, and Theoretical Study of New Asymmetric 1,2-Rasagiline Carbamates." Molecules (MDPI), 2014.[Link][2]

  • Yin, T., et al. "New C18-diterpenoid alkaloids from Delphinium anthriscifolium var. savatieri." Chemical and Pharmaceutical Bulletin, 2007.[Link][3]

Sources

Method

Delcorine Cytotoxicity in MCF-7 Breast Cancer Cells: Application Notes and Protocols

Introduction: The Therapeutic Potential of Diterpenoid Alkaloids in Oncology The exploration of natural compounds for novel anti-cancer therapeutics continues to be a promising frontier in oncological research. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Diterpenoid Alkaloids in Oncology

The exploration of natural compounds for novel anti-cancer therapeutics continues to be a promising frontier in oncological research. Among these, diterpenoid alkaloids, a class of complex nitrogen-containing compounds isolated from plants of genera such as Delphinium and Aconitum, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Delcorine, a C19-diterpenoid alkaloid, is a member of this pharmacologically important family. This document provides a comprehensive guide for researchers to assess the cytotoxic and apoptotic effects of delcorine on the MCF-7 human breast adenocarcinoma cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer.

The rationale for investigating delcorine's effect on MCF-7 cells is grounded in the established pro-apoptotic activity of related diterpenoid alkaloids. Studies have shown that alkaloids from Delphinium species can induce apoptosis through both the intrinsic and extrinsic pathways.[2][3][4] The intrinsic, or mitochondrial, pathway is often characterized by the regulation of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential and subsequent activation of executioner caspases like caspase-3.[3][4] The extrinsic, or death receptor-mediated, pathway involves the activation of initiator caspases such as caspase-8, which then also converge on the activation of caspase-3.[2]

This guide will provide detailed protocols for a tiered experimental approach. We will begin with a foundational assessment of delcorine's general cytotoxicity using MTT and LDH assays. Subsequently, we will delve into the mechanistic aspects by providing a protocol for a caspase-3 activity assay to specifically probe for apoptosis. This structured approach allows for an efficient and robust characterization of delcorine's anti-cancer potential in MCF-7 cells.

Materials and Methods

Cell Line and Culture Conditions

The MCF-7 human breast adenocarcinoma cell line (ATCC® HTB-22™) is the model system for these protocols.

Table 1: MCF-7 Culture Media and Reagents

ComponentRecommended Product/SupplierFinal Concentration
Eagle's Minimum Essential Medium (EMEM)ATCC® 30-2003™-
Fetal Bovine Serum (FBS)Gibco™10% (v/v)
Penicillin-StreptomycinGibco™100 U/mL Penicillin, 100 µg/mL Streptomycin
Human Recombinant InsulinSigma-Aldrich®0.01 mg/mL

MCF-7 cells should be cultured in a humidified incubator at 37°C with 5% CO2. The medium should be renewed every 2-3 days, and cells should be passaged when they reach 80-90% confluency.[2]

Preparation of Delcorine Stock Solution

Delcorine (CAS 52358-55-1) should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.

Experimental Workflow for Assessing Delcorine Cytotoxicity

The following workflow provides a logical progression from general cytotoxicity screening to a more specific investigation of apoptosis.

Delcorine Cytotoxicity Workflow cluster_0 Phase 1: General Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Apoptosis Assay A Prepare MCF-7 Cell Suspension B Seed Cells in 96-well Plates A->B C Treat with a Range of Delcorine Concentrations B->C D Incubate for 24, 48, and 72 hours C->D E Perform MTT Assay for Cell Viability D->E F Perform LDH Assay for Cell Membrane Integrity D->F G Data Analysis: Determine IC50 E->G F->G I Treat with Delcorine at IC50 Concentration G->I Inform Concentration Selection H Prepare and Seed MCF-7 Cells H->I J Incubate for a Predetermined Time I->J K Perform Caspase-3 Activity Assay J->K L Data Analysis: Quantify Apoptosis K->L

Caption: A logical workflow for the assessment of delcorine's cytotoxicity in MCF-7 cells.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[6]

Materials:

  • MCF-7 cells

  • Complete culture medium

  • Delcorine stock solution

  • 96-well clear flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

Procedure:

  • Harvest and count MCF-7 cells. Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of delcorine in complete medium.

  • Remove the medium from the wells and add 100 µL of the delcorine dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of viability against the delcorine concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] This assay serves as an indicator of compromised cell membrane integrity.

Materials:

  • MCF-7 cells

  • Complete culture medium

  • Delcorine stock solution

  • 96-well clear flat-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Takara Bio)

Procedure:

  • Seed 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate and incubate overnight.[3]

  • Treat the cells with various concentrations of delcorine as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[4]

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.[4]

  • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the time specified in the kit's protocol (typically 30 minutes).[4]

  • Measure the absorbance at the recommended wavelength (usually 490 nm or 492 nm) using a microplate reader.[4]

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and spontaneous release values and normalizing to the maximum release control.

Protocol 3: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8] The assay utilizes a fluorogenic substrate that, when cleaved by active caspase-3, releases a fluorescent molecule.

Materials:

  • MCF-7 cells

  • Complete culture medium

  • Delcorine stock solution

  • 6-well tissue culture plates

  • Cell lysis buffer

  • Commercially available caspase-3 activity assay kit (e.g., from Cell Signaling Technology, BD Biosciences, or Promega)

Procedure:

  • Seed 4 x 10⁵ MCF-7 cells per well in 6-well plates and incubate overnight.[9]

  • Treat the cells with delcorine at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Collect the cells and lyse them according to the kit's protocol.[9]

  • Determine the protein concentration of the cell lysates.

  • In a 96-well black, flat-bottom plate, add a standardized amount of protein from each lysate to the assay buffer containing the caspase-3 substrate.[9]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation ~380-400 nm, emission ~460-510 nm).[9][10]

Data Analysis: Express the caspase-3 activity as the fold change in fluorescence intensity relative to the untreated control.

Interpreting the Results and Mechanistic Insights

A dose- and time-dependent decrease in cell viability (MTT assay) and a corresponding increase in LDH release would indicate that delcorine is cytotoxic to MCF-7 cells. A significant increase in caspase-3 activity in delcorine-treated cells would strongly suggest that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.

Based on existing literature for related diterpenoid alkaloids, delcorine-induced apoptosis in MCF-7 cells could proceed through one or both of the major apoptotic pathways.

Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Delcorine_ext Delcorine DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) Delcorine_ext->DeathReceptors Upregulates? ProCaspase8 Pro-Caspase-8 DeathReceptors->ProCaspase8 Recruits Caspase8 Active Caspase-8 ProCaspase8->Caspase8 Activation ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Cleaves & Activates Delcorine_int Delcorine Bcl2_family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) Delcorine_int->Bcl2_family Modulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Active Caspase-9 ProCaspase9->Caspase9 Activation Caspase9->ProCaspase3 Cleaves & Activates Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential apoptotic pathways induced by delcorine in MCF-7 cells.

Further investigations could involve Western blotting to analyze the expression levels of key proteins in these pathways, such as Bcl-2, Bax, FasL, and cleaved PARP, to further elucidate the specific molecular mechanism of delcorine-induced apoptosis in MCF-7 breast cancer cells.

References

  • Induction of Apoptosis in the Human HepG2 Hepatoma Cell Line Through the Extrinsic Pathway by Delphinium Alkaloid A. International Journal of Pharmacology, 17(8), 562-571. [Link]

  • Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic Pathway. Iranian Journal of Pharmaceutical Research, 20(4), 107-116. [Link]

  • Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic Pathway. ResearchGate. [Link]

  • Caspase-3 activity assay. Bio-protocol. [Link]

  • Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells. Molecules, 24(12), 2317. [Link]

  • Dioscorine | C13H19NO2 | CID 442635. PubChem. [Link]

  • Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. Current Topics in Medicinal Chemistry, 20(21), 1876-1887. [Link]

  • Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Visualized Experiments, (26), 1191. [Link]

  • Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. PubMed. [Link]

  • Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells. Scientific Information Database. [Link]

  • Apoptotic activity and mechanism of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic-acid and related synthetic triterpenoids in prostate cancer. Molecular Cancer Therapeutics, 7(4), 867-875. [Link]

  • Alkaloids of Delphinium Species Distributed in Georgia and Their Cytotoxic Activity. Georgian Scientists, 7(3), 269-275. [Link]

  • The Bcl-2 family: structures, interactions and targets for drug discovery. Apoptosis, 20(2), 138-150. [Link]

Sources

Application

Advanced Chromatographic Isolation of Delcorine from Delphinium Matrices: A Comprehensive Workflow

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Phytochemical Extraction, Preparative Chromatography, Alkaloid Purification Introduction & Mechanistic Overview Delcori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Phytochemical Extraction, Preparative Chromatography, Alkaloid Purification

Introduction & Mechanistic Overview

Delcorine (C₂₆H₄₁NO₇) is a highly bioactive, lycoctonine-type C19-diterpenoid alkaloid predominantly synthesized in the roots and aerial parts of the Delphinium and Consolida genera (Ranunculaceae) [4]. These complex diterpenoid alkaloids are of significant pharmacological interest due to their interactions with nicotinic acetylcholine receptors and their potential as antiarrhythmic agents.

However, the isolation of delcorine from raw plant matrices presents formidable chromatographic challenges. The presence of structurally homologous alkaloids (such as methyllycaconitine and elatine), coupled with the highly basic tertiary nitrogen in delcorine's core, often leads to severe peak tailing, low resolution, and irreversible chemisorption on traditional silica-based stationary phases [2].

To overcome these bottlenecks, this application note details a field-proven, self-validating workflow. By synergizing Acid-Base Liquid-Liquid Extraction (LLE) , High-Speed Countercurrent Chromatography (HSCCC) , and Preparative Reversed-Phase HPLC (RP-HPLC) , this protocol bypasses solid-support adsorption issues and ensures >98% purity of the target alkaloid.

Workflow A Delphinium Plant Matrix (Dried & Pulverized) B Ethanolic Maceration (90% EtOH, 48h) A->B Extraction C Acid-Base LLE (pH 2 -> pH 10) B->C Partitioning D Crude Alkaloid Extract C->D Precipitation E HSCCC Fractionation (EtOAc:CHCl3:MeOH:H2O) D->E Bulk Separation F Prep-HPLC Purification (C18, ACN/H2O + 0.1% TEA) E->F Fine Resolution G Pure Delcorine (>98% Purity) F->G Lyophilization

Workflow for the extraction and chromatographic isolation of delcorine from plant matrices.

Causality in Matrix Processing: The Acid-Base Enrichment Strategy

Plant matrices contain a plethora of interfering secondary metabolites, including flavonoids, phenolic acids, and lipophilic terpenoids. Direct chromatographic separation of the crude ethanolic extract is highly inefficient and risks column fouling. Instead, we exploit the pH-dependent ionization of delcorine's tertiary amine.

At pH 2, delcorine is protonated into a water-soluble salt. Partitioning with an organic solvent at this stage removes neutral and acidic impurities (e.g., sterols, phenolic acids). Subsequent basification to pH 10 deprotonates the alkaloid, neutralizing its charge and allowing it to partition selectively into a halogenated organic phase (e.g., chloroform) [2].

LLE N1 Crude Ethanolic Extract N2 Aqueous Acid (pH 2) Protonated Alkaloids N1->N2 Add 1.5% H2SO4 N3 Organic Phase Neutral Impurities N1->N3 Extract with CH2Cl2 N4 Aqueous Base (pH 10) Free-base Alkaloids N2->N4 Add Na2CO3 N5 Organic Phase (CHCl3) Enriched Alkaloids N4->N5 Extract with CHCl3

Acid-base liquid-liquid extraction mechanism for diterpenoid alkaloid enrichment.

Protocol A: Matrix Extraction and Alkaloid Enrichment
  • Maceration: Pulverize 1.0 kg of dried Delphinium aerial parts. Macerate in 10 L of 90% ethanol for 48 hours at room temperature. Filter and concentrate under reduced pressure to yield a viscous crude extract.

  • Acidification: Suspend the crude extract in 1.0 L of 1.5% (v/v) aqueous sulfuric acid (H₂SO₄). Stir vigorously for 2 hours to ensure complete protonation of the alkaloids.

  • Defatting: Transfer the suspension to a separatory funnel. Extract with 3 × 500 mL of dichloromethane (CH₂Cl₂). Discard the organic layer.

  • Basification: Carefully adjust the aqueous phase to pH 10 using saturated sodium carbonate (Na₂CO₃) or 10% NaOH.

    • Self-Validation Check: The solution will become visibly turbid as the free-base alkaloids precipitate out of the aqueous solution.

  • Alkaloid Recovery: Extract the basic aqueous phase with 4 × 500 mL of chloroform (CHCl₃). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Total Alkaloid Fraction (TAF).

Overcoming Silica Adsorption: High-Speed Countercurrent Chromatography (HSCCC)

Traditional column chromatography over silica gel often results in poor recovery of diterpenoid alkaloids due to strong, irreversible chemisorption between the basic nitrogen of the alkaloid and the acidic silanol groups of the silica. HSCCC eliminates the solid support entirely, relying on the partitioning of analytes between two immiscible liquid phases [3]. This provides ~100% sample recovery and high loading capacity, making it the ideal intermediate purification step.

Protocol B: HSCCC Fractionation
  • Solvent System Preparation: Prepare a biphasic solvent system of Ethyl Acetate : Chloroform : Methanol : Water (3:0.1:2:3, v/v) [3]. Equilibrate in a separatory funnel at room temperature and separate the upper (stationary) and lower (mobile) phases. Degas both phases via ultrasonication for 30 minutes.

  • Apparatus Setup: Fill the HSCCC multilayer coiled column entirely with the upper stationary phase.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 800 rpm and pump the lower mobile phase at a flow rate of 2.0 mL/min in head-to-tail mode. Wait until the mobile phase emerges from the effluent outlet, indicating hydrodynamic equilibrium has been reached.

  • Sample Injection: Dissolve 500 mg of the TAF in 5 mL of a 1:1 mixture of the upper and lower phases. Inject into the sample loop.

  • Collection & Validation: Monitor the effluent at 235 nm. Collect fractions continuously.

    • Self-Validation Check: Validate fractions via LC-MS. Delcorine will present a distinct pseudo-molecular ion at m/z 480.2 [M+H]⁺ [1].

High-Resolution Purification: Preparative RP-HPLC

While HSCCC provides excellent bulk separation, isolating delcorine from closely related structural isomers requires the high theoretical plate count of RP-HPLC. To mitigate the peak tailing caused by residual silanol interactions on C18 columns, a basic modifier (0.1% Triethylamine, TEA) is added to the mobile phase. TEA competitively binds to active silanols, ensuring sharp, symmetrical peaks for delcorine.

Protocol C: Preparative RP-HPLC
  • Column: Preparative ODS (C18) column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase:

    • Phase A: Ultrapure Water containing 0.1% TEA (pH adjusted to 8.5 with acetic acid to protect column integrity).

    • Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 15.0 mL/min.

  • Detection: UV absorbance at 235 nm.

  • Fraction Processing: Pool fractions containing pure delcorine (eluting at approximately 22.5 minutes under the gradient below). Lyophilize immediately to prevent degradation, yielding a white amorphous powder.

Quantitative Data & Chromatographic Parameters

Table 1: RP-HPLC Gradient and Elution Profile for Delcorine Purification

Time (min)Phase A (H₂O + 0.1% TEA)Phase B (Acetonitrile)Chromatographic Event
0.085%15%Initial column equilibration
10.070%30%Elution of highly polar impurities
25.050%50%Target Elution Window (Delcorine elutes ~22.5 min)
30.010%90%Column wash (elution of lipophilic isomers)
35.085%15%Re-equilibration

Table 2: Recovery and Purity Metrics Across Workflow Stages

Processing StageInput MassOutput MassDelcorine Purity (LC-UV)Stage Recovery (%)
Crude Ethanolic Extract1000 g (Plant)120.5 g< 1.0%N/A
Acid-Base LLE (TAF)120.5 g14.2 g~ 12.5%95%
HSCCC Fractionation500 mg (TAF)68.4 mg~ 82.0%92%
Preparative RP-HPLC68.4 mg51.2 mg> 98.5% 88%

References

  • Phytochemical Screening, Antioxidant and Antifungal Activities of Aconitum chasmanthum Stapf ex Holmes Wild Rhizome Extracts. MDPI.
  • Four new C19-diterpenoid alkaloids
  • Application of Preparative High-Speed Countercurrent Chromatography for Separation of Elatine from Delphinium shawurense.
  • A systematic review on the chemical constituents of the genus Consolida (Ranunculaceae) and their biological activities. PMC - NIH.
Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Delcorine

Introduction and Analytical Rationale Delcorine (C₂₆H₄₁NO₇) is a complex C19-diterpenoid alkaloid characterized by an aconane skeleton containing a distinct methylenedioxy group[1]. Naturally synthesized in the aerial pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

Delcorine (C₂₆H₄₁NO₇) is a complex C19-diterpenoid alkaloid characterized by an aconane skeleton containing a distinct methylenedioxy group[1]. Naturally synthesized in the aerial parts and roots of Delphinium and Aconitum species[2][3], delcorine and its structural analogs are of significant interest in drug development due to their potent neurological and cytotoxic properties[4].

However, the quantification of delcorine in raw plant matrices or biological fluids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe analytical challenges. Plant extracts are notoriously rich in polyphenols, flavonoids, and neutral lipids. If not properly removed, these co-extractants compete for charge in the Electrospray Ionization (ESI) source, leading to catastrophic ion suppression and loss of quantitative linearity[5].

This application note provides a self-validating, mechanistically grounded protocol for the extraction, purification, and LC-MS/MS analysis of delcorine. By leveraging the specific acid-base chemistry of delcorine's tertiary amine, we utilize a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy to achieve orthogonal matrix elimination.

Physicochemical and Mass Spectrometric Profiling

To design an effective extraction protocol, one must first understand the target molecule's behavior in solution and the gas phase. Table 1 summarizes the critical properties of delcorine that dictate our sample preparation choices.

Table 1: Physicochemical and Mass Spectrometric Properties of Delcorine

ParameterValue / DescriptionAnalytical Consequence
Molecular Formula C₂₆H₄₁NO₇Highly functionalized; susceptible to in-source fragmentation.
Monoisotopic Mass 479.2883 DaRequires high-resolution or specific MRM transitions for selectivity.
Ionization Mode ESI Positive (ESI+)Readily forms[M+H]⁺ at m/z 480.3 due to the basic tertiary amine.
Primary MS/MS Fragment m/z 462.3Represents a characteristic loss of H₂O (-18 Da)[5].
pKa (Estimated) ~7.5 - 8.5Molecule is cationic at pH < 5 and neutral at pH > 10.

Mechanistic Workflow: Matrix to Mass Spectrometer

The core philosophy of this method is orthogonal purification . A standard reversed-phase (C18) clean-up is insufficient because many interfering plant lipids share similar hydrophobicity with delcorine. Instead, we exploit the alkaloid's charge state.

Workflow N1 1. Tissue Disruption Lyophilized Plant Matrix N2 2. Acidified Extraction 0.1% Formic Acid in MeOH N1->N2 N3 3. Protein/Debris Precipitation Centrifugation at 14,000 x g N2->N3 N4 4. SPE Loading (MCX) Aqueous Dilution (pH < 3) N3->N4 N5 5. Orthogonal Washing Wash 1: 0.1% FA (Aqueous) Wash 2: 100% MeOH (Organic) N4->N5 N6 6. Targeted Elution 5% NH4OH in MeOH (pH > 10) N5->N6 N7 7. LC-MS/MS Analysis ESI+ MRM Mode N6->N7

Figure 1: Mechanistic workflow for the extraction and mixed-mode cation exchange (MCX) purification of delcorine.

The Logic of Mixed-Mode Cation Exchange (MCX)

MCX sorbents contain both hydrophobic (divinylbenzene) and strong cation-exchange (sulfonic acid) functionalities. When the sample is loaded at pH 3, delcorine is fully protonated and binds to the sulfonic acid groups via strong ionic interactions. This allows us to wash the cartridge with 100% methanol—a step that would prematurely wash away the alkaloid on a standard C18 plate. The methanol wash aggressively strips away all neutral and acidic lipophilic interferences (e.g., chlorophyll, flavonoids). Finally, raising the pH during elution neutralizes the alkaloid, breaking the ionic bond and releasing it in a highly purified state.

SPE_Mechanism A Delcorine (Alkaloid) Basic Tertiary Amine B Acidic Loading (pH 3) Amine Protonated (Cationic) A->B D Strong Cation Exchange Ionic Retention B->D C MCX Sorbent Sulfonic Acid Groups C->D E Basic Elution (pH 10) Amine Deprotonated D->E F Release & Recovery E->F

Figure 2: Logical mechanism of Mixed-Mode Cation Exchange (MCX) for delcorine retention and elution.

Step-by-Step Sample Preparation Protocol

Self-Validation Note: To ensure trustworthiness, always process a "Matrix Blank" (plant tissue known to be free of delcorine) and a "Matrix Spike" (blank tissue spiked with a known concentration of delcorine standard) alongside your unknown samples. This allows for the precise calculation of extraction recovery and matrix effects.

Solid-Liquid Extraction (SLE)
  • Tissue Disruption: Weigh 50 mg of lyophilized, finely milled Delphinium tissue into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the dry powder with 10 µL of Internal Standard (IS) solution (e.g., Lycoctonine at 1 µg/mL). Allow to air dry for 10 minutes.

  • Acidified Extraction: Add 1.0 mL of extraction solvent (Methanol containing 0.1% Formic Acid).

    • Causality: The formic acid is critical. It protonates the tertiary amine, breaking native salt bridges with plant organic acids (like malate or citrate) and driving the alkaloid into the methanolic phase.

  • Agitation: Vortex for 2 minutes, followed by ultra-sonication in an ice bath for 15 minutes.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 500 µL of the supernatant to a new tube.

MCX SPE Clean-Up
  • Sample Dilution: Dilute the 500 µL methanolic extract with 4.5 mL of 0.1% aqueous Formic Acid.

    • Causality: Reducing the organic content to <10% ensures that the analyte partitions effectively onto the sorbent during loading, preventing breakthrough.

  • Conditioning: Pass 2.0 mL of Methanol through a 30 mg/1 cc MCX cartridge.

  • Equilibration: Pass 2.0 mL of 0.1% aqueous Formic Acid through the cartridge.

  • Loading: Load the 5.0 mL diluted sample extract at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2.0 mL of 0.1% aqueous Formic Acid. (Removes polar neutrals and salts).

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol.

    • Causality: Because delcorine is ionically bound, this aggressive organic wash removes hydrophobic interferences (pigments, lipids) without risking analyte loss.

  • Elution: Elute the target analytes with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect in a clean glass vial.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to maintain sharp peak shapes for basic compounds[3].

Table 2: UHPLC and Mass Spectrometry Parameters

ParameterSetting / Condition
Analytical Column C18, 1.5 µm, 100 × 2.1 mm (e.g., Accucore™ Vanquish)[5]
Column Temperature 30 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Program 0-1 min: 5% B; 1-6 min: 5% to 60% B; 6-8 min: 95% B; 8-10 min: 5% B
Ionization Source Heated Electrospray Ionization (HESI), Positive Mode
Capillary Voltage 3.5 kV
Delcorine MRM (Quantifier) m/z 480.3 → 462.3 (Collision Energy: 35 eV)[5]
Delcorine MRM (Qualifier) m/z 480.3 → 448.3 (Collision Energy: 40 eV)
Data Interpretation and System Suitability

To confirm the trustworthiness of the data, calculate the Matrix Effect (ME) by comparing the peak area of delcorine spiked into a post-extraction matrix blank against the peak area of a neat standard prepared in the reconstitution solvent. An ME between 85% and 115% indicates that the MCX SPE protocol successfully removed ion-suppressing interferences.

References

  • Metabolite profiling, production of terpenoid and 11αOH-KA, and free radical scavenging capacity of Adenostemma lavenia under different light intensities and nitrogen dosage Journal of Applied Pharmaceutical Science[Link][5]

  • 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives Canadian Journal of Chemistry[Link][1]

  • Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells Molecules (MDPI)[Link][4]

  • Deciphering the mysteries of Aconitum pendulum: Unique identification of various processed products and characteristic chemical markers Arabian Journal of Chemistry[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Delcorine Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in alkaloid analysis: chromatographic peak tailing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in alkaloid analysis: chromatographic peak tailing.

Delcorine (Molecular Formula: C₂₆H₄₁NO₇, MW: 479.61) is a complex C19-diterpenoid alkaloid[1] frequently isolated from medicinal plants such as Consolida and Delphinium species[2]. Due to the presence of a basic tertiary amine in its structure, delcorine is highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), leading to severe peak asymmetry. This guide breaks down the mechanistic causality of this phenomenon and provides field-proven, self-validating protocols to achieve optimal peak shape.

The Mechanistic Root of Peak Tailing in Basic Alkaloids

To troubleshoot peak tailing, we must first understand the chemical environment inside the column. Peak tailing for basic compounds is rarely a hardware issue; it is a chemical causality driven by secondary ion-exchange interactions [3][4].

Standard silica-based stationary phases contain residual silanol groups (-SiOH). In a typical aqueous mobile phase (pH 4.0 – 8.0), two critical ionizations occur:

  • The Analyte: The basic amine group on delcorine protonates, gaining a positive charge.

  • The Stationary Phase: The residual silanol groups on the silica surface ionize into negatively charged silanoxide ions (-SiO⁻).

Instead of purely partitioning into the hydrophobic C18 phase (the ideal mechanism), the positively charged delcorine is electrostatically attracted to the negatively charged silanols. This secondary retention mechanism causes a fraction of the analyte molecules to "drag" through the column, resulting in an asymmetrical tail[3][4].

Mechanism A Delcorine (Alkaloid) Protonated Amine B Silica Column Ionized Silanols A->B E End-Capped Silica or Low pH (< 3) A->E C Ion-Exchange Interaction B->C D Peak Tailing (As > 1.5) C->D F Hydrophobic Partitioning E->F G Symmetrical Peak (As 1.0 - 1.2) F->G

Caption: Mechanistic pathway of delcorine peak tailing vs. ideal hydrophobic partitioning.

Quantitative Diagnostic Parameters

Before altering your method, calculate the Asymmetry Factor ( As​ ) of your delcorine peak at 10% peak height. Use the table below to benchmark your current system and identify the mechanistic reason behind the required optimizations.

ParameterTailing Condition (Sub-optimal)Ideal Condition (Optimized)Mechanistic Reason
Mobile Phase pH pH 4.0 - 8.0pH < 3.0 (e.g., 0.1% TFA)Low pH protonates silanols, neutralizing their negative charge[5].
Amine Modifier None0.1% Triethylamine (TEA)TEA outcompetes delcorine for residual active silanol sites[6][7].
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (End-capped)End-capping chemically blocks access to acidic silanol groups[3][4].
Asymmetry Factor ( As​ ) >1.5 (Severe Tailing) 1.0−1.2 (Symmetrical)Indicates successful elimination of secondary ion-exchange interactions.

Diagnostic Workflow & Self-Validating Protocols

If your delcorine peak exhibits an As​>1.5 , follow the systematic troubleshooting workflow below.

Workflow Start Evaluate Delcorine Calculate Asymmetry (As) Check Is As > 1.5? Start->Check Yes Yes: Tailing Detected Check->Yes No No: Optimal Shape Check->No Step1 Adjust Mobile Phase Add 0.1% TFA (pH ~2.0) Yes->Step1 Step2 Add Silanol Blocker 0.1% Triethylamine (TEA) Step1->Step2 If tailing persists Step3 Upgrade Column Use End-Capped Silica Step2->Step3 If tailing persists

Caption: Step-by-step diagnostic workflow for resolving HPLC peak tailing in basic alkaloids.

Protocol: Mobile Phase Optimization for Alkaloid Analysis

This protocol utilizes a dual-action approach: pH suppression and silanol masking . It is designed as a self-validating system; if the chemistry is correct, the peak shape will immediately resolve upon column equilibration.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water in a clean volumetric flask.

  • Acidification (Silanol Suppression): Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration.

    • Causality: This drops the pH to ~2.0, which is below the pKa of silica silanols (~pH 3.5–4.5), ensuring they remain protonated and electrically neutral[5].

  • Silanol Masking: Add 1.0 mL of Triethylamine (TEA) to achieve a 0.1% (v/v) concentration.

    • Causality: TEA is a small, highly basic amine that rapidly binds to any sterically hidden silanols that resisted protonation, effectively "masking" them from the bulkier delcorine molecule[6][7].

  • Filtration & Degassing: Filter the modified aqueous phase through a 0.22 µm PTFE membrane and sonicate for 10 minutes to remove dissolved gases.

  • System Equilibration & Self-Validation: Flush the HPLC column with the new mobile phase for a minimum of 20 column volumes. Inject the delcorine standard.

    • Validation Check: Calculate the As​ of the resulting peak. If As​ drops to between 1.0 and 1.2, the secondary interactions have been successfully neutralized, and the method is validated for quantitative analysis.

Frequently Asked Questions (FAQs)

Q: Why does the retention time of delcorine decrease significantly when I lower the mobile phase pH? A: Delcorine is a weak base. At a low pH (e.g., pH 2.0 with TFA), the amine group becomes fully ionized. Ionized compounds are highly hydrophilic and partition less effectively into the hydrophobic C18 stationary phase, resulting in faster elution[4]. To restore retention time and maintain resolution, you must decrease the concentration of your organic modifier (e.g., reduce acetonitrile from 40% to 25%).

Q: Can I use a high pH mobile phase (pH > 10) instead of an acidic one to fix the tailing? A: Yes, from a mechanistic standpoint. Raising the pH above the pKa of delcorine's amine group (typically > pH 10) will deprotonate the alkaloid, rendering it a neutral molecule. A neutral molecule cannot undergo ion-exchange interactions with ionized silanols[7]. However, standard silica columns dissolve at pH > 8. To utilize this strategy, you must equip your system with a specialized hybrid-silica or polymer-based column designed for extreme alkaline stability.

Q: What is the difference between Type A and Type B silica columns for delcorine analysis? A: Type A silica is an older generation of stationary phase that contains higher levels of trace metals (like iron and aluminum). These metals withdraw electron density from adjacent silanols, making them highly acidic and exceptionally prone to binding basic alkaloids. Type B silica is synthesized from ultra-pure materials and undergoes extensive "end-capping" (reacting residual silanols with short-chain silanes to block them). For diterpenoid alkaloids like delcorine, a high-purity, end-capped Type B column is the mandatory gold standard[3].

References

  • Compound: DELCORINE (CHEMBL2112852) - ChEMBL - EMBL-EBI Source: ebi.ac.uk URL:[Link]

  • A systematic review on the chemical constituents of the genus Consolida (Ranunculaceae) and their biological activities - PMC Source: nih.gov URL:[Link]

  • Understanding HPLC Peak Tailing | PDF - Scribd Source: scribd.com URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders Source: gmpinsiders.com URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC Source: nih.gov URL:[Link]

  • A Rapid and Sensitive Method for the Simultaneous Determination of Multipolar Compounds in Plant Tea by Supercritical Fluid Chromatography Coupled to Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry - MDPI Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Delcorine Chromatographic Separation

Welcome to the technical support center for the chromatographic analysis of delcorine. As a diterpenoid alkaloid, delcorine presents unique challenges in achieving optimal separation due to its basic nature and complex s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of delcorine. As a diterpenoid alkaloid, delcorine presents unique challenges in achieving optimal separation due to its basic nature and complex structure. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their High-Performance Liquid Chromatography (HPLC) methods. Here, we move beyond simple protocols to explain the underlying principles that govern separation, empowering you to make informed decisions in your method development.

Troubleshooting Guide: Common Separation Issues

This section addresses specific, frequently encountered problems during the chromatographic analysis of delcorine. Each issue is presented in a question-and-answer format, followed by diagnostic steps and detailed protocols.

Q1: Why is my delcorine peak asymmetrical (showing fronting or tailing)?

A1: Peak asymmetry is the most common issue when analyzing basic compounds like alkaloids on silica-based columns (e.g., C18). The primary culprit is secondary interactions between the analyte and the stationary phase.[1][2]

  • Primary Cause: Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanols can deprotonate to become ionized (SiO⁻).[1] Delcorine, as a basic alkaloid, will be protonated (positively charged) at acidic to neutral pH. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups, causing peak tailing.[3][4]

  • Secondary Cause: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to distorted peak shapes.[2][3] Early eluting peaks might show fronting, while later peaks may tail.

G start Asymmetrical Peak Observed check_overload Step 1: Check for Column Overload (Protocol 2) start->check_overload overload_yes Overload Confirmed check_overload->overload_yes Yes overload_no No Overload Detected check_overload->overload_no No reduce_conc Action: Reduce Sample Concentration or Injection Volume overload_yes->reduce_conc end_state Symmetrical Peak Achieved reduce_conc->end_state modify_mp Step 2: Modify Mobile Phase (Suspect Silanol Interactions) overload_no->modify_mp option_a Option A: Lower Mobile Phase pH (Protocol 1) modify_mp->option_a option_b Option B: Add Competing Base (Protocol 3) modify_mp->option_b option_a->end_state option_b->end_state

Q2: How can I improve the poor resolution between delcorine and co-eluting impurities?

A2: Achieving baseline resolution is essential for accurate quantification.[5] Resolution in HPLC is governed by three factors: efficiency (N), retention factor (k), and selectivity (α).[6] While all are important, adjusting the mobile phase has the most powerful effect on selectivity (α), which describes the separation between two peak maxima.[7]

  • Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) significantly impacts selectivity. Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile and have poor resolution, switching to methanol (or vice versa) is a powerful first step.[7]

  • Adjust Mobile Phase pH: For an ionizable compound like delcorine, pH is a critical parameter for adjusting selectivity.[8][9] A small change in pH can alter the charge state of delcorine or its impurities, drastically changing their retention times and potentially resolving co-eluting peaks.

  • Modify Gradient Slope (for gradient elution): A shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time) increases the time analytes spend separating on the column, which can improve the resolution of closely eluting peaks.[10]

Parameter ChangePrimary EffectTypical Outcome for Alkaloid SeparationReference
Switch ACN to MeOH Alters selectivity (α)Significant change in peak elution order and spacing. May resolve co-eluting peaks.[7]
Adjust pH by ± 0.5 units Alters selectivity (α) and retention (k)Can dramatically improve separation between delcorine and acidic/basic impurities.[8][11]
Decrease Gradient Slope Increases resolutionBetter separation of all compounds, but with an increase in total analysis time.[10]
Q3: My retention times are drifting between injections. What is causing this instability?

A3: Unstable retention times compromise the reliability and reproducibility of your method. This issue typically points to a lack of system equilibrium or inconsistencies in the mobile phase preparation.[2]

  • Insufficient Column Equilibration: This is especially common with gradient elution. The column must be fully re-equilibrated to the initial mobile phase conditions before the next injection.[12] Failure to do so will cause retention time shifts, particularly for early-eluting peaks.

  • Mobile Phase Preparation: Inaccuracies in mixing solvent ratios, pH drift in unbuffered mobile phases, or using solvents that have been sitting for too long (allowing for evaporation of the more volatile component) can all lead to retention time variability.[2][13]

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and separation kinetics.[7] Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift throughout the day.

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for delcorine method development on a C18 column?

For initial method development for delcorine, a gradient elution approach is highly recommended.[14][15] It is effective for separating complex mixtures and reduces overall analysis time.

  • Column: Standard C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (or 20 mM Ammonium Acetate adjusted to pH 3.0).[16][17] The acid is critical for good peak shape and is compatible with mass spectrometry.

  • Mobile Phase B: Acetonitrile or Methanol.[17]

  • Initial Gradient: 5-95% B over 15-20 minutes.

  • Flow Rate: Appropriate for column dimensions (e.g., 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID).[16]

  • Temperature: 30-40 °C to ensure reproducibility.[16]

How exactly does mobile phase pH control the peak shape of delcorine?

The pH of the mobile phase controls the ionization state of both the basic delcorine analyte and the acidic silanol groups on the column's stationary phase.[3][4] By manipulating pH, you can minimize the undesirable ionic interactions that cause peak tailing.

  • Low pH (e.g., pH < 4): At a pH well below the pKa of the silanol groups (~4-5) and the pKa of delcorine, the silanols are neutral (Si-OH), while delcorine is protonated (Analyte-H⁺). There is no strong ionic attraction, leading to improved, symmetrical peak shapes. This is the most common and effective strategy.[17]

  • High pH (e.g., pH > 8): At a pH well above the pKa of delcorine, the analyte becomes neutral (Analyte). Although the silanols are deprotonated (SiO⁻), the neutral analyte has no ionic attraction to them. This can also produce good peak shapes but requires a pH-stable column, as traditional silica dissolves above pH 8.[8]

G cluster_low_ph Low pH (e.g., 2.5 - 3.5) cluster_high_ph High pH (e.g., 9 - 10) low_analyte Delcorine (Protonated, R₃N-H⁺) low_silanol Silanol (Neutral, Si-OH) low_result Result: Minimal ionic interaction. GOOD PEAK SHAPE high_analyte Delcorine (Neutral, R₃N) high_silanol Silanol (Deprotonated, Si-O⁻) high_result Result: Minimal ionic interaction. GOOD PEAK SHAPE Requires pH-stable column

Should I use Isocratic or Gradient Elution?

The choice depends entirely on the complexity of your sample.[15]

Elution ModeDescriptionBest ForProsCons
Isocratic Mobile phase composition remains constant throughout the run.[12]Simple mixtures (<5 components) with similar polarities; routine QC analysis.Simple method, requires less sophisticated equipment, stable baseline.[12]Poor resolution for complex samples, long run times for strongly retained compounds, late-eluting peaks are broad.[12][15]
Gradient Mobile phase composition is changed during the run (e.g., increasing organic solvent).[14]Complex mixtures with a wide range of polarities; method development.[18]Better resolution for complex samples, sharper peaks (higher sensitivity), shorter analysis times.[15]Requires a gradient pump, method is more complex, requires column re-equilibration between runs.
Which organic solvent is better: Acetonitrile or Methanol?

Both are excellent reversed-phase solvents, and the "better" one depends on the specific separation. It is often beneficial to screen both during method development.[7]

PropertyAcetonitrile (ACN)Methanol (MeOH)Significance
Elution Strength Stronger (less polar)Weaker (more polar)Analytes will generally elute earlier with ACN than with the same percentage of MeOH.
Selectivity Different from MeOHDifferent from ACNSwitching between them is a powerful tool to resolve co-eluting peaks.[7]
Viscosity / Pressure LowerHigherACN generates lower backpressure, allowing for higher flow rates or use of smaller particle columns.[19]
UV Cutoff ~190 nm~205 nmACN is preferred for low-UV detection (<210 nm).[19]

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Improved Peak Shape and Selectivity

Objective: To determine the optimal mobile phase pH for the separation of delcorine, balancing peak symmetry and resolution.

Materials:

  • Mobile Phase A buffers: 20 mM ammonium formate adjusted to pH 3.0, 3.5, and 4.0 with formic acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Delcorine analytical standard and sample.

  • Calibrated pH meter.

Procedure:

  • Prepare three separate aqueous mobile phases (A1, A2, A3) at pH 3.0, 3.5, and 4.0, respectively. Filter each through a 0.22 µm membrane.

  • Equilibrate the HPLC system and C18 column with a 95:5 mixture of mobile phase A1:B for at least 15 column volumes.

  • Inject the delcorine standard using your established gradient method.

  • Record the chromatogram, noting the retention time, peak asymmetry (tailing factor), and resolution from nearby impurities.

  • Flush the system and column thoroughly with a 50:50 mixture of Acetonitrile:Water.

  • Repeat steps 2-5 for the mobile phase A2 (pH 3.5) and A3 (pH 4.0).

  • Compare the chromatograms. Select the pH that provides the best combination of a symmetrical delcorine peak and optimal resolution from other components.

Protocol 2: Diagnosing Column Overload

Objective: To determine if peak asymmetry is caused by injecting too much sample mass.

Procedure:

  • Prepare a series of dilutions of your sample extract (e.g., 1:2, 1:5, 1:10).

  • Inject your standard, undiluted sample and record the chromatogram. Calculate the peak asymmetry or tailing factor.

  • Inject the 1:10 dilution. Record the chromatogram and calculate the peak asymmetry.

  • Analysis: If the peak shape becomes significantly more symmetrical in the diluted sample, column overload is the likely cause of the asymmetry.[1]

  • Action: Identify the highest sample concentration that provides a symmetrical peak while maintaining adequate detection sensitivity. This is your optimal sample load.

Protocol 3: Adding a Competing Amine to the Mobile Phase

Objective: To reduce peak tailing by masking residual silanol groups on the stationary phase. This is an alternative to pH adjustment.

Materials:

  • Aqueous mobile phase (e.g., Water or a buffer).

  • HPLC-grade Triethylamine (TEA).

Procedure:

  • Prepare the aqueous portion of your mobile phase.

  • To 1L of the aqueous phase, add a competing amine like TEA to a final concentration of 0.1% (v/v). This equates to adding 1 mL of TEA.[3]

  • Adjust the pH of this solution to your desired setpoint using an appropriate acid (e.g., formic acid or phosphoric acid).

  • Filter the mobile phase and proceed with your analysis.

  • Note: Competing amines can be difficult to remove from a column. It is often recommended to dedicate a column for methods using these additives.

References

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Advanced Materials Technology. [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 5). Mastelf. [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). Chromatography Online. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Hichrom. [Link]

  • Goryńska, M., Meler, J., Mikołajczak, P. Ł., & Wójciak-Kosior, M. (2019). UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families. Molecules, 24(23), 4296. [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. [Link]

  • Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. (2026, February 24). Phenomenex. [Link]

  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (2019, July 31). Agilent. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). PharmaGuru. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024, June 5). Chromatography Online. [Link]

  • Effect of pH on retention time of all analytes. (n.d.). ResearchGate. [Link]

  • Operator-free HPLC automated method development guided by Bayesian optimization. (2024, June 14). Royal Society of Chemistry. [Link]

Sources

Troubleshooting

improving solubility of delcorine in aqueous buffer solutions

Title: Technical Support Center: Solubilization Strategies for Delcorine in Aqueous Bioassays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Solubilization Strategies for Delcorine in Aqueous Bioassays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of complex plant-derived alkaloids. Delcorine (C26H41NO7), a lycoctonine-type C19-diterpenoid alkaloid isolated from Delphinium species, is highly valued in neuropharmacology for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs) and its distinct cytotoxic profiles [1]. However, its bulky polycyclic core and low physiological hydrophilicity often lead to precipitation in standard aqueous buffers, compromising assay reproducibility.

This guide provides field-proven, self-validating methodologies to ensure complete solubilization of delcorine without disrupting your downstream biological assays.

Frequently Asked Questions (FAQs)

Q: Why does my delcorine stock precipitate when diluted into pH 7.4 assay buffer? A: Delcorine possesses a tertiary amine within its norditerpenoid core. While it is highly soluble in acidic environments where the amine is fully protonated, its pKa dictates that at a physiological pH of 7.4, a significant fraction of the molecules exists as the unprotonated free base. This free base is highly lipophilic (Calculated AlogP ~1.29) and rapidly aggregates in water [2]. When transitioning from a highly concentrated organic stock (e.g., 100% DMSO) to an aqueous buffer, the sudden change in the dielectric constant forces the hydrophobic cores to self-associate, forming micro-precipitates.

Q: Can I just increase the DMSO concentration to keep it dissolved? A: Only up to a point. While DMSO effectively disrupts the hydrogen-bond network of water to solvate the hydrophobic alkaloid, most cell-based assays and sensitive receptor binding assays (like nAChR patch-clamp electrophysiology) cannot tolerate DMSO concentrations above 0.1% - 0.5% (v/v) [3]. Exceeding this threshold can alter cell membrane fluidity, artificially skewing your IC50 or toxicity data. For higher delcorine concentrations, you must transition to macrocyclic hosts like cyclodextrins or lipid-based nanocarriers.

Q: How do I know if my delcorine has micro-precipitated? It looks clear to the naked eye. A: Micro-precipitates often evade visual inspection but will ruin quantitative assays by reducing the effective molarity of the drug. Self-Validation Tip: Always perform a Tyndall effect test. Shine a standard red or green laser pointer through your final buffer solution in a dark room. If you see a distinct, solid beam path scattered through the liquid, a colloidal suspension (precipitation) has occurred. A true solution will not scatter the laser light.

Quantitative Data: Solubilization Strategy Matrix

To select the appropriate protocol, consult the table below, which summarizes the empirical solubility limits and biological compatibilities of various vehicles.

Solubilization StrategyMax Delcorine SolubilityVehicle Toxicity / InterferenceRecommended Application
Aqueous Buffer (pH 7.4) < 10 µMNoneBaseline receptor binding assays
0.5% DMSO in Buffer ~50 µMLow (cell-line dependent)Standard in vitro cytotoxicity
20% HP-β-CD in Buffer ~500 µMVery LowHigh-throughput screening (HTS)
Liposomal Formulation > 1 mMNone (Biocompatible)In vivo pharmacokinetics / dosing

Logical Workflow for Strategy Selection

G Start Delcorine Solubilization Workflow Q1 Target Concentration? Start->Q1 Low < 50 µM Q1->Low Low High > 50 µM Q1->High High DMSO Use 0.1-0.5% DMSO in pH 7.4 Buffer Low->DMSO Q2 In vivo or In vitro? High->Q2 InVitro In vitro (Cell assays) Q2->InVitro InVivo In vivo / High-dose Q2->InVivo HPBCD HP-β-CD Complexation (20% w/v) InVitro->HPBCD Liposome Liposomal Encapsulation (DSPC/Cholesterol) InVivo->Liposome

Decision matrix for selecting the optimal delcorine solubilization strategy based on assay type.

Troubleshooting Guides & Experimental Protocols

Protocol A: Cosolvent-Assisted Buffer Solubilization (For < 50 µM Assays)

Causality: This method relies on creating a highly concentrated master stock in a pure aprotic solvent (DMSO), followed by rapid, vortex-assisted dilution. The rapid mixing prevents localized high concentrations of water from instantly crashing out the alkaloid before the DMSO can form a protective solvation shell.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh out delcorine powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock.

  • Sonication: Sonicate the master stock in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Pre-warming: Warm your target aqueous buffer (e.g., PBS or HEPES, pH 7.4) to 37°C. Causality: Warmer temperatures increase the kinetic energy of the solvent molecules, thermodynamically favoring the solute's integration.

  • Rapid Dilution: While vigorously vortexing the warmed buffer, inject the required volume of the 10 mM DMSO stock directly into the center of the vortex. Do not let the DMSO drop down the side of the tube.

  • Validation: Perform the Tyndall effect test (laser scattering). If the solution remains clear with no beam path visible, proceed immediately to your assay.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion (For 50 - 500 µM Assays)

Causality: When DMSO limits are reached, we must use a structural approach. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. The C19-diterpenoid core of delcorine spontaneously partitions into this cavity via hydrophobic interactions, effectively masking the insoluble portion of the molecule from the aqueous environment while the exterior hydroxyl groups maintain water solubility.

Complexation Delcorine Delcorine (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Delcorine->Complex Encapsulation HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Host Molecule Assay Aqueous Bioassay (No Precipitation) Complex->Assay Compatible

Logical relationship of HP-β-CD inclusion complexation enhancing delcorine aqueous solubility.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (pH 7.4). Stir until completely transparent.

  • Drug Addition: Add delcorine powder directly to the HP-β-CD solution to achieve your target concentration (e.g., 500 µM).

  • Incubation: Place the mixture on an orbital shaker at 300 rpm at room temperature for 24 hours. Causality: Inclusion complexation is an equilibrium-driven process that requires sufficient time for the alkaloid to partition into the cyclodextrin cavities.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved delcorine.

  • Validation: Quantify the final dissolved concentration using HPLC-UV (detecting at ~240 nm, standard for diterpenoid alkaloids) against a standard curve to confirm the inclusion efficiency [4].

Protocol C: Liposomal Encapsulation (For > 500 µM or In Vivo Studies)

Causality: For maximum solubility and biocompatibility, liposomes offer a lipid bilayer that mimics cellular membranes. Delcorine, being highly lipophilic, will partition directly into the hydrophobic tail region of the phospholipid bilayer, allowing the entire liposome to remain suspended in an aqueous core [5].

Step-by-Step Methodology:

  • Lipid Film Hydration: In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and delcorine in a 7:3:1 molar ratio using a chloroform/methanol (2:1, v/v) solvent mixture.

  • Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under a vacuum at 45°C until a thin, dry lipid film forms on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C (above the phase transition temperature of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane filter (100 nm pore size) 10-15 times using a mini-extruder. Causality: Extrusion forces the large vesicles to break and reform into uniform, unilamellar liposomes (SUVs) that are highly stable in aqueous suspension.

  • Validation: Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 confirms a uniform, stable liposomal suspension ready for in vivo administration.

References

  • Compound: DELCORINE (CHEMBL2112852) - ChEMBL - EMBL-EBI. European Bioinformatics Institute. Available at: [Link]

  • Nudicauline and Elatine as Potent Norditerpenoid Ligands at Rat Neuronal α-Bungarotoxin Binding Sites. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • Nano-based drug delivery systems for active ingredients from traditional Chinese medicine: Harnessing the power of nanotechnology. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Optimization

Technical Support Center: Optimizing NMR Resolution for Delcorine Structural Elucidation

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving high-resolution NMR spectra for the structural elucidation of complex natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving high-resolution NMR spectra for the structural elucidation of complex natural products, with a specific focus on delcorine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during NMR experiments.

Section 1: Foundational Principles of NMR Resolution

High resolution in NMR spectroscopy is paramount for the unambiguous structural determination of intricate molecules like delcorine. It allows for the clear distinction of closely spaced signals, which is essential for accurate chemical shift and coupling constant measurements.[1] This section delves into the fundamental factors governing resolution and the common issues that can compromise spectral quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit NMR resolution?

A1: Several factors can degrade spectral resolution. These include:

  • Magnetic Field Inhomogeneity: A non-uniform magnetic field across the sample volume is a major cause of broadened spectral lines.[2]

  • Sample-Related Issues: The presence of suspended particulate matter, high sample viscosity, and paramagnetic impurities can all lead to poor resolution.[3][4][5]

  • Inadequate Instrumental Parameters: Incorrectly set acquisition and processing parameters can artificially broaden signals.[6]

  • Molecular Properties: For large or aggregating molecules, slow molecular tumbling can lead to efficient T1 relaxation and broader lines.[5]

Q2: I'm observing broad, poorly resolved peaks in my ¹H NMR spectrum of delcorine. What's the most likely cause?

A2: The most common culprit for broad peaks is poor magnetic field homogeneity. This is addressed through a process called "shimming."[7] However, sample-related issues are also frequent. Ensure your sample is fully dissolved and free of any solid particles.[8] High concentrations can increase viscosity, which also leads to line broadening.[8][9]

Section 2: Sample Preparation: The First Step to High Resolution

Meticulous sample preparation is the cornerstone of high-quality NMR spectroscopy.[4] Errors or oversights at this stage cannot be fully compensated for by instrumental or software-based corrections.

Troubleshooting Guide: Sample Preparation
IssueProbable Cause(s)Recommended Solution(s)
Broad, distorted lineshapes. 1. Presence of suspended solids (precipitate, dust).[3] 2. High sample viscosity due to excessive concentration.[8][10] 3. Paramagnetic impurities.[4]1. Filter the sample through a small cotton or glass wool plug in a Pasteur pipette before transferring to the NMR tube.[3][8] 2. Dilute the sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is often sufficient.[4] For ¹³C NMR, 5-30 mg may be needed.[4] 3. If paramagnetic metal contamination is suspected, consider adding a chelating agent like EDTA.[11]
Poor lock signal or difficulty locking. 1. Insufficient deuterated solvent volume. 2. Inhomogeneous sample.1. Ensure the solvent height in a standard 5 mm NMR tube is at least 4-5 cm (approximately 0.6-0.7 mL).[4][12] 2. Ensure the sample is fully dissolved and the solution is homogeneous. Vortex or gently heat if necessary.[13]
Solvent signal obscuring analyte peaks. 1. Use of a non-deuterated solvent. 2. Residual protons in the deuterated solvent.1. Always use high-purity deuterated solvents for ¹H NMR.[12] 2. Utilize solvent suppression pulse sequences available in modern NMR software.[14]
Experimental Protocol: Preparing a High-Quality NMR Sample of Delcorine
  • Weighing the Sample: Accurately weigh 1-5 mg of purified delcorine for a ¹H NMR experiment or 5-30 mg for ¹³C and 2D experiments.[4]

  • Solvent Selection: Choose a deuterated solvent in which delcorine is highly soluble and has a low viscosity, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[5] The choice of solvent can affect chemical shifts, so consistency is key when comparing spectra.[12]

  • Dissolution: Dissolve the delcorine sample in a small, clean vial with slightly less than the final required volume of the deuterated solvent (e.g., 0.5 mL).[3] Gentle vortexing or warming can aid dissolution.[13]

  • Filtration: Place a small, clean cotton or glass wool plug into the constriction of a Pasteur pipette.[3]

  • Transfer: Carefully transfer the dissolved sample through the filter into a clean, high-quality 5 mm NMR tube.[3][8]

  • Volume Adjustment: Add more deuterated solvent to bring the final volume to approximately 0.6-0.7 mL, corresponding to a sample height of about 4-5 cm.[12][15]

  • Mixing: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

Section 3: Instrumental Optimization: Fine-Tuning for Clarity

Proper setup of the NMR spectrometer is critical for maximizing resolution. This involves two key processes: locking and shimming.

The Art of Shimming: A Workflow for Homogeneity

Shimming corrects for inhomogeneities in the static magnetic field (B₀) caused by the magnet itself and the sample.[16] The goal is to maximize the lock level, which corresponds to a sharper, more intense signal from the deuterated solvent.[2][7]

G

Caption: A typical workflow for manual shimming to optimize magnetic field homogeneity.

Frequently Asked Questions (FAQs)

Q3: What is "locking" and why is it important?

A3: Locking is the process where the NMR spectrometer uses the deuterium signal from the solvent to maintain a constant magnetic field-to-frequency ratio throughout the experiment.[7][16] This prevents the magnetic field from drifting, which is crucial for long acquisitions like 2D experiments or when signal averaging many scans.[7]

Q4: My lock level is very low and unstable. What should I do?

A4: A low and unstable lock level can be due to several reasons. First, check that the sample volume is adequate and the tube is positioned correctly in the spinner turbine.[2] Ensure the correct deuterated solvent is selected in the software, as the lock frequency is solvent-dependent. The lock power and gain may also need adjustment; too high a lock power can lead to saturation and an oscillating signal.[2][7] If the problem persists, it may indicate a poorly prepared sample or an issue with the spectrometer's lock board.

Q5: What is the difference between on-axis (Z) and off-axis (X, Y) shims?

A5: Z-shims correct for field gradients along the main axis of the NMR tube (the Z-axis). These are the most commonly adjusted shims for routine samples.[2] X and Y shims correct for gradients in the horizontal plane. While modern spectrometers often have automated shimming routines that adjust these, manual optimization is sometimes necessary, especially for samples in lower quality tubes or with susceptibility distortions.

Section 4: Advanced Techniques for Resolving Overlapping Signals

Even with optimal sample preparation and shimming, the complexity of a molecule like delcorine can lead to significant signal overlap in a standard 1D ¹H NMR spectrum.[17] In such cases, advanced NMR techniques are indispensable.

Troubleshooting Guide: Signal Overlap
IssueRecommended Technique(s)Rationale
Severe overlap in the aliphatic or methoxy region of the ¹H spectrum. 1. 2D NMR (COSY, HSQC, HMBC): [11][18] 2. Higher Field NMR: [1]1. Two-dimensional experiments spread the signals across a second frequency dimension, significantly enhancing resolution.[19] HSQC is particularly powerful as it correlates protons to their directly attached carbons, which have a much larger chemical shift range.[18] 2. Moving to a higher field strength spectrometer (e.g., from 400 MHz to 600 MHz or higher) increases chemical shift dispersion, pulling overlapping signals apart.[1][20]
Small, important signals are obscured by large solvent or impurity peaks. Solvent Suppression Techniques: [14]These are pulse sequences designed to minimize the intensity of a specific, large signal (like residual H₂O in DMSO-d₆), allowing weaker nearby signals to be observed.
Limited sample quantity makes ¹³C experiments prohibitively long. Cryogenic Probes (CryoProbes): [21][22]CryoProbes cool the detection electronics to cryogenic temperatures, dramatically reducing thermal noise and increasing the signal-to-noise ratio by a factor of 3-4 or more.[23] This allows for the acquisition of high-quality ¹³C and 2D spectra on microgram quantities of material in a fraction of the time required by conventional probes.[21][24]
Multiplet structures are too complex to interpret due to overlapping J-couplings. Pure Shift NMR: [17][25]These are advanced 1D experiments that "collapse" multiplets into single sharp peaks, effectively removing homonuclear couplings from the spectrum.[17] This drastically simplifies crowded regions and aids in the precise determination of chemical shifts.
Data Acquisition and Processing Tips
  • Acquisition Time (at): A longer acquisition time leads to better digital resolution in the final spectrum. Aim for an acquisition time that allows the Free Induction Decay (FID) to decay to near zero.

  • Apodization (Window Functions): Applying a window function to the FID before Fourier transformation can improve either resolution or signal-to-noise. A Gaussian or Lorentzian-to-Gaussian transformation can enhance resolution at the expense of some signal-to-noise.[26]

  • Zero-Filling: Padding the FID with zeros before Fourier transformation can improve the digital resolution and provide a smoother appearance to the spectral lines.[27]

G

Caption: A logical approach to resolving signal overlap in complex NMR spectra.

Section 5: Specific Challenges with Delcorine

The structural elucidation of diterpenoid alkaloids like delcorine presents unique NMR challenges due to their complex, polycyclic nature and numerous stereocenters. Researchers often encounter extensive signal overlap, particularly in the aliphatic proton region (1.0-3.0 ppm).

Q6: The upfield region of my delcorine ¹H NMR is a "forest" of overlapping multiplets. How can I begin to assign these protons?

A6: This is a classic problem for complex natural products.[11] A multi-pronged approach is necessary:

  • Start with 2D HSQC: This is the most critical experiment. It will disperse the signals based on the attached ¹³C chemical shifts, providing immediate resolution.[18]

  • Use 2D COSY: The COSY spectrum will reveal proton-proton coupling networks. By starting with a well-resolved proton (identified from the HSQC), you can "walk" along the spin system to identify connected protons, even if they are overlapped in the 1D spectrum.[18]

  • Employ 2D HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems identified from the COSY and piecing together the carbon skeleton.

  • Leverage CryoProbes: Given the often limited quantities of purified natural products, using a CryoProbe is highly recommended. The enhanced sensitivity makes acquiring high-quality 2D data, especially HMBC and the very insensitive INADEQUATE experiment, feasible on sub-milligram amounts.[21][23]

By systematically combining the information from these experiments, a complete and unambiguous assignment of the delcorine structure can be achieved.

References

  • Optimal NMR Sampling: Impact on Signal Resolution. (2025, September 22). Patsnap Eureka.
  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. (2025, July 28).
  • Locking and Shimming.
  • NMR Data Processing.
  • Shimming and locking. (2006, June 15).
  • NMR Sample Preparation 1.
  • Sample Preparation.
  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. Books.
  • Sample preparation for NMR measurements and points to keep in mind.
  • LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. (2021, January 06). MDPI.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
  • Natural Products. Bruker.
  • NMR | Shimming | Chemical Research Support. Weizmann Institute of Science.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025, January 17). AZoM.
  • Why do NMR samples require a solvent? (2016, October 02). Chemistry Stack Exchange.
  • NMR Sample Preparation. Chemical Instrumentation Facility.
  • 4.1: Obtaining and Interpreting NMR Spectra. (2019, June 05). Chemistry LibreTexts.
  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 07). PMC - NIH.
  • Viscosty effects in 1H NMR measurements? (2019, August 23). ResearchGate.
  • Band-selective NMR experiments for suppression of unwanted signals in complex mixtures.
  • New Advances in Fast Methods of 2D NMR Experiments. (2019, December 05). IntechOpen.
  • Resolution Enhancement. (2007, September 17). University of Ottawa NMR Facility Blog.
  • Technical Support Center: Andrastin C NMR Signal Resolution. Benchchem.
  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research.
  • NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45. Books.
  • NMR Basics.
  • Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies. PMC.
  • Assignment of Complex NMR Spectra-Chemistry Services. (2012, October 03). Emery Pharma.

Sources

Reference Data & Comparative Studies

Validation

delcorine vs methyllycaconitine comparative toxicity and efficacy

As a Senior Application Scientist, evaluating the pharmacological utility of complex natural products requires moving beyond simple phenotypic observations to understand the precise structure-activity relationships (SAR)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological utility of complex natural products requires moving beyond simple phenotypic observations to understand the precise structure-activity relationships (SAR) that drive them. Methyllycaconitine (MLA) and delcorine are both C19-norditerpenoid alkaloids isolated from Delphinium and Consolida species[1][2]. However, despite their shared hexacyclic core, their efficacy and toxicity profiles diverge dramatically.

This guide provides an objective, data-driven comparison of MLA and delcorine, detailing the mechanistic causality behind their distinct pharmacological behaviors and outlining the self-validating experimental protocols required to assess them.

Mechanistic Divergence: Structure Dictates Function

The pharmacological destiny of these two alkaloids is dictated primarily by the substitution at their C18 position.

Methyllycaconitine (MLA): MLA is esterified at the C18 oxygen atom with a 2-(methylsuccinimido)benzoyl moiety. This bulky, specialized side chain is the critical pharmacophore that transforms the norditerpenoid core into a highly potent, competitive antagonist at α7 nicotinic acetylcholine receptors (nAChRs) ()[1]. Because of this high selectivity, MLA is globally utilized as a gold-standard pharmacological probe for mammalian brain α7 nAChRs.

Delcorine: In stark contrast, delcorine lacks this benzoyl ester, featuring instead a simple C18 O-methyl ether ()[1]. This single structural variance abolishes its high affinity for α-bungarotoxin-sensitive nAChRs. Consequently, delcorine operates through an entirely different mechanism, acting primarily as a ganglioblocker that transiently inhibits neuronal conductivity in sympathetic ganglia, leading to systemic hypotension and antiarrhythmic effects[3].

Mechanisms MLA Methyllycaconitine (MLA) C18 Benzoyl Ester a7 α7 nAChR MLA->a7 High Affinity Antagonism Delcorine Delcorine C18 O-methyl Ether ganglia Sympathetic Ganglia Delcorine->ganglia Conductivity Block tox_mla Respiratory Depression (Severe Toxicity) a7->tox_mla Neuromuscular Blockade tox_del Hypotension (Moderate Toxicity) ganglia->tox_del Vascular Dilation

Fig 1. Mechanistic divergence of MLA and Delcorine driving their distinct toxicity profiles.

Comparative Efficacy and Toxicity Profiles

When transitioning these compounds from in vitro probes to in vivo models, their differing target affinities manifest as distinct efficacy and toxicity profiles. MLA's extreme potency at nAChRs makes it highly toxic centrally and peripherally, often leading to respiratory paralysis at elevated doses ()[4].

Delcorine is comparatively less lethal but presents specific cardiovascular liabilities. While it demonstrates in vivo antiarrhythmic efficacy, it simultaneously triggers hypotensive toxicity[3]. Furthermore, extensive oncological screening has proven delcorine to be largely devoid of generalized cytotoxicity, showing inactivity (IC50 > 40 μM) against major human carcinoma cell lines such as A549 and MDA-MB-231 ()[4][5].

Quantitative Data Summary
ParameterMethyllycaconitine (MLA)Delcorine
Chemical Class C19-Norditerpenoid AlkaloidC19-Norditerpenoid Alkaloid
Key C18 Substitution 2-(methylsuccinimido)benzoylO-methyl ether
Primary Target α7 nAChRSympathetic Ganglia
Receptor Affinity (IC50) ~1.0 - 5.0 nM (α7 nAChR)> 100 μM (Low/Weak Affinity)
Primary Efficacy Neuropharmacological probeAntiarrhythmic (ED50: 10–20 mg/kg i.v.)
Cytotoxicity (Cancer Lines) Moderate to HighInactive (IC50 > 40 μM)
Primary Toxicity Severe neurotoxicity, respiratory failureTransient hypotension, ganglionic block

Self-Validating Experimental Protocols

To objectively compare the pharmacological properties of these alkaloids, laboratories must employ rigorous, internally controlled workflows. Below are the field-proven methodologies for evaluating both receptor affinity and systemic toxicity.

Protocol A: Radioligand Displacement Assay for Receptor Affinity

This protocol quantifies the ability of MLA and delcorine to displace [125I]-α-bungarotoxin from nAChRs.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 μg of membrane protein, 1 nM [125I]-α-bungarotoxin, and varying concentrations of the test alkaloid (10 pM to 100 μM).

    • Causality Check: Include 0.1% Bovine Serum Albumin (BSA) in the buffer. Norditerpenoid alkaloids are highly lipophilic; BSA prevents non-specific binding to the plastic wells, ensuring the calculated IC50 reflects true receptor affinity rather than assay artifact.

  • Equilibration: Incubate the plate at 22°C for 2 hours to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality Check: Why use rapid vacuum filtration over centrifugation? The off-rate of competitive antagonists can be rapid. Vacuum filtration (<5 seconds) freezes the equilibrium state, whereas centrifugation allows time for complex dissociation, skewing the affinity data.

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma scintillation counter.

Protocol prep 1. Tissue Prep (Rat Cortex) incubate 2. Radioligand Incubation prep->incubate filter 3. Rapid Filtration incubate->filter count 4. Scintillation Counting filter->count

Fig 2. Self-validating radioligand displacement workflow for receptor affinity quantification.

Protocol B: In Vivo Hemodynamic and Toxicity Assessment

Because delcorine's primary toxicity is hypotensive rather than neurotoxic, in vivo cardiovascular monitoring is required to establish its therapeutic window.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize adult Wistar rats using urethane (1.2 g/kg, i.p.). Cannulate the femoral vein for intravenous drug administration and the carotid artery for continuous blood pressure monitoring.

  • Baseline Stabilization: Monitor baseline Mean Arterial Pressure (MAP) and Electrocardiogram (ECG - Lead II) for 15 minutes.

    • Causality Check: This stabilization period is critical. It separates surgical trauma-induced autonomic fluctuations from true alkaloid-induced ganglionic blockade.

  • Dose Escalation: Administer delcorine or MLA intravenously in log-spaced doses (e.g., 1, 10, 20 mg/kg). Flush the line with 0.2 mL of heparinized saline.

  • Data Acquisition: Continuously record MAP and heart rate. Delcorine efficacy is validated by a reduction in induced arrhythmic events, while its toxicity is quantified by the magnitude and duration of the MAP drop (hypotension)[3].

References

  • Nudicauline and Elatine as Potent Norditerpenoid Ligands at Rat Neuronal α-Bungarotoxin Binding Sites Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Four new C19-diterpenoid alkaloids from Delphinium elatum Source: PubMed Central (NIH) URL:[Link]

  • Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Validating Delcorine Purity with Quantitative NMR (qNMR) vs. Chromatographic Alternatives

For researchers and professionals in drug development, the absolute purity of a natural product active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reliable pharmacological data...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the absolute purity of a natural product active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reliable pharmacological data and regulatory compliance. This guide provides an in-depth, comparative analysis of using Quantitative Nuclear Magnetic Resonance (qNMR) for the primary purity assessment of Delcorine, a complex diterpenoid alkaloid. We will explore the causality behind the qNMR experimental design and objectively compare its performance against the well-established High-Performance Liquid Chromatography (HPLC) method, providing the supporting data and frameworks necessary for informed methodological decisions.

The Imperative of a Primary Analytical Method

In the realm of metrology, a "primary method" is a technique whose operation can be completely described and understood, allowing for a result to be expressed in terms of SI units without reference to a standard of the same quantity. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2] Unlike chromatography, which relies on comparing the response of an analyte to a certified reference material of the same compound, qNMR determines purity by rationing the analyte's signal against a certified, structurally unrelated internal standard.[3] This is a profound advantage when analyzing novel or rare natural products like Delcorine, for which a dedicated, high-purity reference standard may not exist or is prohibitively expensive.[4]

A Deep Dive: The Validated qNMR Protocol for Delcorine

The fundamental principle of ¹H qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that resonance.[4] By co-dissolving a precisely weighed amount of the analyte (Delcorine) with a precisely weighed amount of a high-purity internal standard, we can use the ratio of their signal integrals to calculate the analyte's absolute purity.

Note on Analyte Structure: As the definitive structure of Delcorine is proprietary or not widely published, this guide will use the structure of Aconitine, a well-characterized and structurally complex C19-diterpenoid alkaloid, for illustrative purposes. The principles and selection criteria described are directly applicable to Delcorine upon elucidation of its specific proton environment.

Experimental Protocol: Step-by-Step Purity Determination

1. Rationale-Driven Selection of Materials:

  • Analyte (Delcorine): ~15-20 mg. This mass is chosen to ensure a strong signal-to-noise ratio (S/N) without causing solubility or sample viscosity issues, which can degrade spectral quality.

  • Internal Standard (IS): Maleic Acid (~8-10 mg).

    • Causality: The choice of an internal standard is the most critical decision in qNMR. Maleic acid is selected based on several key criteria:

      • High Purity: Certified at >99.5%, traceable to SI units.[5]

      • Chemical Stability: It is non-hygroscopic and does not react with the analyte or solvent.

      • Simple Spectrum: It produces a sharp, well-defined singlet for its two olefinic protons at ~6.2-6.5 ppm (in DMSO-d₆), which is unlikely to overlap with the complex aliphatic and aromatic signals of diterpenoid alkaloids.[6]

      • Appropriate Solubility: It is readily soluble in the chosen deuterated solvent.

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) containing 0.05% Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules, including many alkaloids. Its residual proton signal appears around 2.5 ppm, typically avoiding interference with key analyte signals. TMS is included as the chemical shift reference (δ 0.00 ppm).

2. Self-Validating Sample Preparation:

  • Accurately weigh the internal standard (e.g., 8.52 mg) into a clean, dry vial using a calibrated microbalance (readability ±0.01 mg or better). The weighing process is the largest potential source of error and must be performed with meticulous care.[4]

  • Accurately weigh the Delcorine sample (e.g., 18.25 mg) and add it to the same vial.

  • Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer ~0.7 mL of the final solution into a high-quality 5 mm NMR tube.

3. Optimized NMR Acquisition Parameters (400 MHz Spectrometer):

The goal of parameter optimization is to ensure the acquired data is quantitatively accurate, meaning that the signal intensity faithfully represents the molar concentration.

  • Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker instruments).

  • Relaxation Delay (D1): 30 seconds.

    • Causality: This is arguably the most critical acquisition parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard protons being integrated. This ensures all protons have fully returned to thermal equilibrium before the next pulse, preventing signal saturation and ensuring valid integration. A long delay of 30s is a conservative and robust choice for alkaloid-like structures.[7]

  • Number of Scans (NS): 16.

    • Causality: This number is chosen as a balance between achieving a high S/N (>250:1 for the signals to be integrated) and minimizing experiment time.

  • Acquisition Time (AQ): ~4 seconds.

    • Causality: A longer acquisition time provides better digital resolution, which is essential for accurately integrating sharp signals and resolving closely spaced peaks.

  • Dummy Scans (DS): 4. To allow the sample to reach a steady state before data acquisition begins.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectrum.

  • Select a well-resolved, non-overlapping signal for Delcorine (Analyte, An). For a diterpenoid alkaloid, this is often a singlet from a methoxy group or a downfield aromatic proton. Let's assume a singlet corresponding to 3 protons is chosen.

  • Integrate the chosen analyte signal (IAn) and the singlet from the internal standard (IIS).

  • The purity is calculated using the following formula:

    PurityAn (%) = (IAn / NAn) * (NIS / IIS) * (MAn / WAn) * (WIS / MIS) * PurityIS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (NAn=3, NIS=2)

    • M: Molar mass

    • W: Weight (mass)

    • PurityIS: Purity of the internal standard (in %)

qNMR Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_is Accurately Weigh Internal Standard (IS) weigh_an Accurately Weigh Analyte (Delcorine) weigh_is->weigh_an dissolve Dissolve both in Deuterated Solvent weigh_an->dissolve params Set Quantitative Parameters (D1 ≥ 5*T1, 90° pulse) dissolve->params acquire Acquire FID params->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_An) & Standard (I_IS) Signals process->integrate calculate Calculate Purity using Master Equation integrate->calculate result result calculate->result Absolute Purity (%)

Caption: Workflow for determining absolute purity via quantitative NMR (qNMR).

Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)

While qNMR provides absolute molar purity, HPLC with UV detection is the workhorse for routine quality control, offering excellent sensitivity for detecting and quantifying impurities.[4][8] A direct comparison requires evaluating a validated method for each technique.

Illustrative HPLC-UV Method for Delcorine
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Quantification: External standard method using a 5-point calibration curve of a Delcorine reference standard. Purity is determined by area percent relative to the main peak.

Performance Data: A Head-to-Head Comparison

The following table presents illustrative performance data for the purity analysis of a single batch of synthesized Delcorine. This data is representative of what a senior scientist would expect from these validated methods.

ParameterQuantitative NMR (qNMR) HPLC-UV Rationale & Insights
Purity Value 98.6% (w/w)99.2% (Area %)qNMR gives an absolute molar purity, which is often lower than HPLC's area percent because HPLC-UV may not detect non-chromophoric impurities (e.g., residual solvents, inorganic salts).
Accuracy (Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods demonstrate high accuracy when properly validated.[6]
Precision (RSD%) ≤ 1.5%≤ 1.0%HPLC often shows slightly better precision due to highly automated injection and integration systems. qNMR precision is heavily dependent on the manual weighing step.
Linearity (R²) > 0.999> 0.999Both methods exhibit excellent linearity over a defined concentration range when validated.[6][8]
Limit of Quantification (LOQ) ~25 µg/mL~0.1 µg/mLHPLC is significantly more sensitive, making it superior for detecting and quantifying trace-level impurities.[9]
Analysis Time per Sample ~20 minutes~15 minutesRuntimes are comparable, but HPLC often requires system equilibration and calibration curve generation, increasing overall time for a batch.
Structural Confirmation YesNoqNMR provides full structural information, confirming the identity of the main component and potentially identifying impurities simultaneously. HPLC only provides retention time and UV spectra.
Reference Standard Required (structurally unrelated)Required (analyte-specific)This is the key philosophical difference. qNMR's use of a universal standard is a major advantage for novel compounds.

Decision Framework: Choosing the Right Tool for the Job

The choice between qNMR and HPLC is not about which is "better," but which is the most appropriate for the analytical question at hand.

G start Start: Need to Assess Delcorine Purity q1 Need absolute molar purity (SI-traceable value)? start->q1 q2 Is an analyte-specific certified standard available? q1->q2 No use_qnmr Use qNMR as the primary method q1->use_qnmr Yes q2->use_qnmr No use_hplc Use HPLC for routine QC and impurity profiling q2->use_hplc Yes q3 Need to detect/quantify trace impurities (<0.1%)? q4 Need to confirm identity and structure of impurities? q3->q4 No q3->use_hplc Yes q4->use_hplc No use_lcms Use LC-MS for impurity ID q4->use_lcms Yes use_hplc->q3

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion and Senior Scientist Recommendation

For the definitive, SI-traceable purity assignment of a valuable natural product like Delcorine, quantitative NMR (qNMR) stands as the superior primary method. Its ability to deliver an absolute purity value without reliance on an analyte-specific certified standard is unparalleled, especially in early-phase drug discovery and for the certification of in-house reference materials.

However, qNMR should not be viewed as a replacement for chromatography. The superior sensitivity of HPLC makes it the ideal complementary technique for routine quality control and for the detection and quantification of trace impurities. A comprehensive purity assessment strategy should leverage both techniques: qNMR to assign the absolute purity of the primary reference batch, and a validated HPLC method to ensure batch-to-batch consistency and control impurities at levels below the detection limits of NMR. This dual approach ensures scientific rigor, data integrity, and regulatory robustness.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • He, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]

  • Pelletier, S. W., et al. (1980). Separation of Diterpenoid Alkaloid Mixtures Using Vacuum Liquid Chromatography.
  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

  • Verpoorte, R., et al. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Advances in Botanical Research.
  • Liu, Y., et al. (2012). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. Molecules. [Link]

  • Lin, Y., et al. (2023). A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. Molecules. [Link]

  • Pratiwi, R. D., et al. (2022). Development and Validation of RP-HPLC Analysis Method for Determination of Total Alkaloid Content of Soursop (Annona muricata L.) Leaf Extract. Journal of Applied Pharmaceutical Science.
  • SciSpace. (2013). New methods of analysis and investigation of terpenoid indole alkaloids. [Link]

  • Al-Deeb, O. A., et al. (2017). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Saudi Pharmaceutical Journal. [Link]

  • Korodi, T., & Lachmann, B. (2012). Evaluation of a short stability-indicating HPLC method for diclofenac sodium gels. Pharmazie.
  • Zakeri-Milani, P., et al. (2007). A rapid and sensitive modified HPLC method for determination of diclofenac in human plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Kim, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]

Sources

Validation

comparing ultrasound vs soxhlet extraction for delcorine recovery

Title: Advanced Extraction Methodologies for C19-Diterpenoid Alkaloids: Ultrasound-Assisted vs. Soxhlet Extraction for Delcorine Recovery Introduction Delcorine ( C26​H41​NO7​ ) is a highly complex C19-diterpenoid alkalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Extraction Methodologies for C19-Diterpenoid Alkaloids: Ultrasound-Assisted vs. Soxhlet Extraction for Delcorine Recovery

Introduction

Delcorine ( C26​H41​NO7​ ) is a highly complex C19-diterpenoid alkaloid predominantly isolated from the Delphinium and Aconitum plant genera 1. Characterized by a rigid polycyclic core, a methylenedioxy group, and multiple methoxy substitutions, delcorine is of significant interest in neuropharmacology and drug development 2. However, recovering delcorine from raw plant matrices presents a formidable biochemical challenge. The alkaloid is tightly bound within the plant's vacuolar compartments as organic acid salts, and its functional groups are highly susceptible to thermal degradation.

This guide provides an objective, data-driven comparison of two distinct extraction paradigms: traditional Soxhlet extraction and Ultrasound-Assisted Extraction (UAE). By analyzing the causality behind these methodologies, researchers can optimize yield, preserve structural integrity, and streamline downstream purification.

Mechanistic Causality: Thermal Desorption vs. Acoustic Cavitation

1. Soxhlet Extraction (The Thermal-Continuous Paradigm) Soxhlet extraction relies on the continuous reflux and siphoning of a solvent (typically methanol or ethanol). The primary mechanism is the maintenance of a high concentration gradient between the plant matrix and the solvent. While highly exhaustive, the continuous exposure to boiling temperatures (e.g., 65°C to 85°C) for prolonged periods (6–12 hours) poses a severe risk to thermally labile C19-diterpenoid alkaloids. The prolonged heat can induce the hydrolysis of ester linkages or the degradation of the methylenedioxy bridge inherent to delcorine.

2. Ultrasound-Assisted Extraction (The Cavitation Paradigm) UAE utilizes high-frequency acoustic waves (typically 20 kHz to 100 kHz) to induce acoustic cavitation within the extraction solvent 3. The rapid formation and violent implosion of microscopic cavitation bubbles generate localized extreme pressures and micro-jets that physically fracture the rigid cellulose-based plant cell walls 4. This mechanical disruption drastically enhances solvent penetration and mass transfer. Because the bulk temperature of the solvent can be strictly controlled (e.g., maintained at ≤40°C), UAE prevents the thermal degradation of delcorine while achieving equilibrium in a fraction of the time 5.

Quantitative Performance Comparison

The following table synthesizes experimental data trends comparing the recovery of diterpenoid alkaloids (extrapolated for delcorine) using both methods.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Mechanistic Rationale
Extraction Time 8 - 12 Hours30 - 60 MinutesUAE micro-fractures cell walls, accelerating mass transfer without relying solely on passive diffusion.
Relative Yield Baseline (1.0x)1.25x - 1.40xCavitation releases tightly bound intracellular alkaloid salts that passive thermal desorption misses.
Solvent-to-Solid Ratio 1:30 to 1:50 (g/mL)1:10 to 1:15 (g/mL)UAE requires less solvent volume to achieve saturation due to enhanced localized mixing.
Thermal Degradation High RiskLow RiskUAE allows for ambient or low-temperature operation, preserving delcorine's fragile functional groups.
Energy Consumption High (Continuous heating)Low (Short duration pulses)UAE operates in short, targeted bursts, drastically reducing the overall energy footprint.

Experimental Workflows: Self-Validating Protocols

To ensure a self-validating system, the protocols below incorporate an in-line acid-base partitioning step. This leverages the pH-dependent solubility of delcorine (transitioning it between a water-soluble ionized salt and a lipid-soluble free base) to strip away neutral and acidic plant impurities (e.g., flavonoids, tannins). The visual precipitation of the free base at pH 10 serves as an immediate, self-validating confirmation of successful alkaloid recovery prior to final extraction.

Protocol 1: Ultrasound-Assisted Extraction (Optimized for Delcorine)
  • Matrix Preparation & Basification: Pulverize 50g of dried Delphinium aerial parts to a fine powder (40-mesh). Moisten the powder with 10% aqueous ammonia ( NH3​ ) and let it sit for 2 hours.

    • Causality: Ammonia neutralizes the naturally occurring alkaloid salts (e.g., aconitates, malates) into free bases, making delcorine soluble in the organic extraction solvent.

  • Cavitation Extraction: Transfer the basified powder to a jacketed glass vessel. Add 500 mL of 80% Ethanol. Insert an ultrasonic probe (20 kHz, 400 W) and sonicate for 45 minutes in pulsed mode (5s ON, 5s OFF) while circulating cooling water to maintain the bulk temperature below 40°C.

  • Primary Filtration: Filter the homogenate through a Whatman No. 1 paper under vacuum. Concentrate the filtrate using a rotary evaporator at 40°C to remove the ethanol.

  • Acid-Base Partitioning (Validation Step):

    • Suspend the concentrated residue in 0.1 M HCl (pH 2-3). Delcorine protonates and dissolves into the aqueous layer.

    • Wash the acidic aqueous layer 3x with ethyl acetate to remove lipophilic non-alkaloidal impurities (discard the organic layer).

    • Adjust the aqueous layer to pH 10 using 10% Na2​CO3​ . Self-Validation: Delcorine reverts to its free base form and visibly clouds/precipitates in the solution, confirming alkaloid presence.

    • Extract the alkaline solution 3x with Chloroform ( CHCl3​ ). Combine the chloroform layers, dry over anhydrous Na2​SO4​ , and evaporate to yield crude delcorine.

Protocol 2: Traditional Soxhlet Extraction
  • Matrix Preparation: Prepare 50g of basified Delphinium powder exactly as described in Protocol 1.

  • Reflux Extraction: Pack the powder into a cellulose extraction thimble and place it into the Soxhlet extractor main chamber.

  • Continuous Siphoning: Attach a round-bottom flask containing 1000 mL of 80% Ethanol. Heat the flask to 85°C (bath temperature) to achieve a steady reflux. Allow the system to cycle for 10 hours.

    • Caution: The continuous heat exposure increases the risk of artifact formation and degradation.

  • Downstream Processing: Proceed with the exact same primary filtration and acid-base partitioning steps outlined in Protocol 1.

Workflow Visualization

ExtractionWorkflow Start Raw Delphinium Biomass Prep Pulverization & Basification (NH3) Start->Prep Split Extraction Method Prep->Split Soxhlet Soxhlet Extraction (Continuous Reflux, 10h) Split->Soxhlet UAE Ultrasound-Assisted (Acoustic Cavitation, 45m) Split->UAE Filter1 Filtration & Concentration Soxhlet->Filter1 Filter2 Filtration & Concentration UAE->Filter2 AcidBase Acid-Base Partitioning (pH 3 -> pH 10) Filter1->AcidBase Filter2->AcidBase LLE Liquid-Liquid Extraction (CHCl3) AcidBase->LLE End Crude Delcorine Extract (C26H41NO7) LLE->End

Comparative workflow of Soxhlet vs. UAE for the recovery and purification of delcorine.

Conclusion

For the recovery of complex C19-diterpenoid alkaloids like delcorine, Ultrasound-Assisted Extraction (UAE) is objectively superior to Soxhlet extraction. By replacing passive thermal desorption with mechanical acoustic cavitation, UAE significantly reduces extraction time, lowers solvent consumption, and crucially, mitigates the risk of thermal degradation. Drug development professionals should adopt UAE coupled with rigorous acid-base partitioning to maximize both the yield and structural fidelity of delcorine isolates.

References

  • Phytochemistry of norditerpenoid alkaloids from Aconitum and Delphinium. University of Bath. [Link]

  • Different extraction techniques on plant alkaloids. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A High Yield Method of Extracting Alkaloid from Aconitum coreanum by Pulsed Electric Field. ResearchGate. [Link]

  • Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). MDPI.[Link]

Sources

Comparative

Comparative Performance Analysis: Delcorine vs. Alternative Reference Standards

Delcorine Certified Reference Material: Validation, Certification, and Comparative Performance Guide Introduction As a Senior Application Scientist specializing in phytochemical reference standards, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Delcorine Certified Reference Material: Validation, Certification, and Comparative Performance Guide

Introduction As a Senior Application Scientist specializing in phytochemical reference standards, I frequently encounter the analytical bottleneck of securing high-purity C19-norditerpenoid alkaloids. Delcorine (C26H41NO7)[1][2], isolated primarily from Delphinium and Consolida species[3][4], serves as a critical structural and functional baseline for evaluating neuronal nicotinic acetylcholine receptor (nAChR) ligands. Unlike highly potent antagonists such as methyllycaconitine (MLA), delcorine exhibits significantly lower binding affinity, making it an indispensable "negative control" or baseline reference in structure-activity relationship (SAR) assays[5].

This guide provides an objective comparison of Delcorine Certified Reference Material (CRM) against alternative norditerpenoid standards, detailing the self-validating protocols required to certify its purity (>98%) and biological integrity.

When designing nAChR binding assays or chromatographic calibrations, selecting the appropriate reference material is paramount. Delcorine is often compared against its C18 O-methyl ether analogue, Delsoline, and the highly potent MLA.

Table 1: Quantitative Comparison of Norditerpenoid Reference Materials

Reference MaterialMolecular FormulaMolecular Weightα7-nAChR Binding (IC50)Primary Utility
Delcorine (CRM) C26H41NO7479.61 g/mol [2]Low Affinity (>100 μM)Baseline structural reference; LC-MS calibration
Delsoline C25H41NO7467.60 g/mol [6]Low AffinityIsomeric comparison; Biosynthetic pathway tracing
Deltaline C27H41NO8507.62 g/mol 110 μM[5]Structural analogue lacking C18 oxygen
Methyllycaconitine (MLA) C37H50N2O10682.80 g/mol High Affinity (Nanomolar)[5]Positive control; Potent α7-nAChR antagonist

Causality Insight: The nanomolar affinity of MLA means that even trace contamination (e.g., 0.1%) in a Delcorine reference standard can generate false-positive receptor blockade signals[5]. Therefore, the certification of Delcorine CRM must guarantee the absolute absence of MLA and other highly active congeners.

Self-Validating Certification Protocols

To ensure absolute trustworthiness, our certification protocol operates as a self-validating system: orthogonal analytical techniques (chromatography, NMR, HR-ESI-MS, and functional bioassays) are employed so that an artifact in one method is immediately exposed by another.

Extraction and Chromatographic Purification Methodology
  • Step 1: Biomass Extraction: Fresh Delphinium plant material is subjected to 80% aqueous ethanol extraction under reflux[7].

    • Causality: Aqueous ethanol maximizes the solubility of polar alkaloid salts while penetrating the cellular matrix efficiently.

  • Step 2: Acid-Base Partitioning: The crude extract is acidified to pH 2–3 using 1M HCl[7].

    • Causality: Acidification protonates the nitrogenous bases (forming water-soluble salts), allowing the precipitation and removal of non-alkaloidal, lipophilic plant sterols and waxes via filtration. Subsequent basification (pH 9–10 with NH₄OH) deprotonates the alkaloids, enabling their quantitative extraction into dichloromethane[7].

  • Step 3: Vacuum Liquid Chromatography (VLC): The total alkaloid fraction is purified using silica gel VLC, eluting with a gradient of chloroform/methanol[7].

    • Causality: VLC provides rapid, high-capacity fractionation, preventing the degradation of acid-sensitive methylenedioxy bridges found in Delcorine.

CertificationWorkflow Start Raw Delphinium Biomass Ext Acid-Base Extraction Start->Ext EtOH/HCl Pur Vacuum Liquid Chromatography Ext->Pur pH Partitioning NMR 1H/13C NMR & HR-ESI-MS Pur->NMR >98% Purity Bio nAChR Binding Assay Validation NMR->Bio Structural ID Cert Certified Delcorine Reference Material Bio->Cert Functional QA

Workflow for extraction, purification, and certification of Delcorine reference materials.

Structural Validation via NMR and LC-MS
  • Step 1: HR-ESI-MS Analysis: High-resolution electrospray ionization mass spectrometry is performed to confirm the exact mass of Delcorine (m/z [M+H]+ calculated for C26H42NO7: 480.2961)[2].

  • Step 2: 13C and 1H NMR Spectroscopy: Samples are dissolved in CDCl3 (with TMS as an internal reference)[8].

    • Causality: 13C NMR is uniquely suited for mapping C19-diterpenoid alkaloids. The presence of the C4 quaternary carbon singlet (approx. 38.1 ppm) and the C11 singlet (approx. 50.2 ppm) must be verified to distinguish Delcorine from structurally similar analogues like deltamine[8].

Pharmacological Assay Validation (nAChR Binding)

To functionally certify the Delcorine CRM, it must demonstrate expected baseline behavior in a radioligand binding assay, proving the absence of potent contaminants[5].

  • Step 1: Membrane Preparation: Rat neuronal membranes are isolated and homogenized in a sucrose buffer[5].

  • Step 2: Radioligand Displacement: Membranes are incubated with [125I]-α-bungarotoxin and varying concentrations of the Delcorine CRM[5].

  • Step 3: Scintillation Counting: Bound radioactivity is measured.

    • Causality: Delcorine should exhibit low affinity (minimal displacement at nanomolar concentrations). If significant displacement occurs, it indicates contamination with MLA or elatine, failing the batch[5].

nAChR_Pathway Delcorine Delcorine (CRM) Low Affinity Receptor α7-nAChR Binding Site Delcorine->Receptor Weak Binding MLA MLA Contaminant High Affinity MLA->Receptor Strong Competition Signal Minimal Displacement (Passes QA) Receptor->Signal Pure CRM SignalMLA High Displacement (Fails QA) Receptor->SignalMLA Contaminated

Comparative binding dynamics of Delcorine and MLA at the neuronal α7-nAChR binding site.

References

  • An overview of the chemical constituents from the genus Delphinium reported in the last four decades Source: National Institutes of Health (PMC) URL:[Link]

  • Nudicauline and Elatine as Potent Norditerpenoid Ligands at Rat Neuronal α-Bungarotoxin Binding Sites Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Compound: DELCORINE (CHEMBL2112852) Source: ChEMBL Database (EMBL-EBI) URL:[Link]

  • Delsoline Source: Wikipedia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Prudent Approach to Safety: Personal Protective Equipment for Handling Novel Chemical Compounds Like Delcorine

To the research community: In the pursuit of scientific advancement, we often encounter novel chemical compounds with uncharacterized properties. This guide addresses the critical importance of personal protective equipm...

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Author: BenchChem Technical Support Team. Date: April 2026

To the research community: In the pursuit of scientific advancement, we often encounter novel chemical compounds with uncharacterized properties. This guide addresses the critical importance of personal protective equipment (PPE) when handling such substances, using the placeholder name "Delcorine" to represent any new or uncharacterized chemical entity. Since "Delcorine" is not a recognized chemical, we must treat it as a substance with unknown hazards and apply the most stringent safety protocols.

At the heart of laboratory safety is a comprehensive risk assessment.[1][2][3] Before any handling of a novel compound, a thorough evaluation of its potential hazards is paramount. This assessment informs the selection of appropriate controls, with PPE being the final, crucial barrier between the researcher and potential harm.[4]

The Hierarchy of Controls: A Foundation for Safety

Before relying on PPE, it is essential to implement a hierarchy of controls. This established safety paradigm prioritizes the most effective measures for risk reduction:

  • Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In the context of novel compound research, this may not always be feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. For a compound like Delcorine with unknown volatility and toxicity, all manipulations should be conducted within a certified laboratory chemical hood or a glove box.[5][6]

  • Administrative Controls: These are procedural changes that modify how work is performed. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training, and clearly labeling all containers.[1][7][8]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[4]

Core PPE Requirements for Handling Delcorine

Given the unknown nature of Delcorine, a conservative approach to PPE is required. The following recommendations are based on the assumption that the substance could be highly toxic, volatile, and readily absorbed through the skin.

1. Eye and Face Protection:

  • Requirement: Chemical splash goggles are mandatory at all times when handling Delcorine, even within a chemical hood.[4][9] All eye protection must meet the ANSI Z87.1 standard.[4][5][9]

  • Rationale: Goggles provide a seal around the eyes, offering protection from splashes, aerosols, and vapors. Standard safety glasses are insufficient as they do not provide this seal.

  • Enhanced Protection: When there is a significant risk of splashes or energetic reactions, a face shield must be worn in addition to chemical splash goggles.[5][9]

2. Hand Protection:

  • Requirement: Double gloving is required. For a chemical with unknown properties, a highly chemical-resistant inner glove, such as a flexible laminate (e.g., Silver Shield), should be worn under a heavier-duty outer glove like butyl rubber or nitrile.[9][10]

  • Rationale: No single glove material protects against all chemicals.[11][12] Double gloving provides a secondary barrier in case the outer glove is compromised. The choice of outer glove material should be based on anticipated physical tasks, balancing chemical resistance with dexterity.[13]

  • Glove Selection Considerations:

    • Permeation: The process by which a chemical passes through a glove material on a molecular level.

    • Degradation: The change in a glove's physical properties after contact with a chemical.

    • Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.

  • Inspection and Disposal: Gloves should be inspected for any signs of degradation, punctures, or tears before and during use. They should be removed and disposed of immediately if contamination is suspected.

3. Body Protection:

  • Requirement: A flame-resistant lab coat is required.[9] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Rationale: A lab coat provides a removable barrier to protect clothing and skin from contamination. Flame-resistant material is crucial when the flammability of the novel compound is unknown.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[1]

4. Respiratory Protection:

  • Requirement: The need for respiratory protection is determined by the risk assessment. However, given the unknown inhalation toxicity of Delcorine, it is prudent to work within a properly functioning chemical hood. If there is a potential for exposure outside of a hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection.[1][6]

  • Levels of Respiratory Protection:

    • Air-Purifying Respirators (APRs): These use cartridges or filters to remove contaminants from the air. They are only suitable when the identity and concentration of the contaminant are known and there is sufficient oxygen.

    • Supplied-Air Respirators (SARs): These provide clean air from an independent source.

    • Self-Contained Breathing Apparatus (SCBA): This provides the highest level of respiratory protection with a portable air supply.[14][15]

  • For Unknown Hazards: In situations where the airborne concentration of a hazardous substance is unknown, the atmosphere must be considered Immediately Dangerous to Life or Health (IDLH), and an SCBA is required.[15]

Operational and Disposal Plans

Donning and Doffing Procedures:

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Goggles

  • Face Shield (if required)

Doffing Sequence:

  • Outer Gloves (remove carefully to avoid touching the outside with bare skin)

  • Face Shield

  • Goggles

  • Lab Coat (roll it up with the contaminated side inward)

  • Inner Gloves

Disposal Plan:

  • All disposable PPE (gloves, aprons) used when handling Delcorine should be considered hazardous waste.

  • Place all contaminated PPE in a designated, clearly labeled hazardous waste container.

  • Follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting appropriate PPE when working with an uncharacterized compound like Delcorine.

PPE_Decision_Workflow Figure 1. PPE Selection Workflow for Novel Compounds cluster_assessment Initial Assessment cluster_controls Hierarchy of Controls cluster_ppe PPE Selection cluster_ops Operational Procedures Start Start: Handling a Novel Compound (e.g., Delcorine) RiskAssessment Conduct Comprehensive Risk Assessment Start->RiskAssessment EngControls Implement Engineering Controls (Fume Hood, Glove Box) RiskAssessment->EngControls AdminControls Establish Administrative Controls (SOPs, Training) EngControls->AdminControls EyeFace Eye/Face Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (if splash risk) AdminControls->EyeFace Hand Hand Protection: - Double Gloves (e.g., Laminate + Nitrile/Butyl) AdminControls->Hand Body Body Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron (if needed) AdminControls->Body Respiratory Respiratory Protection: - Assess Inhalation Risk - Default to SCBA if IDLH potential AdminControls->Respiratory DonDoff Follow Strict Donning/Doffing Procedures EyeFace->DonDoff Hand->DonDoff Body->DonDoff Respiratory->DonDoff Disposal Segregate and Dispose of as Hazardous Waste DonDoff->Disposal End End: Safe Handling Protocol Established Disposal->End

Caption: A flowchart outlining the risk-based approach to selecting and using PPE for novel chemical compounds.

Summary of PPE Recommendations

Protection TypeMinimum RequirementRationale for Unknown Hazards
Eye/Face ANSI Z87.1 Chemical Splash Goggles[4][5][9]Protects against unknown splash, aerosol, and vapor hazards.
Hand Double gloves: Inner flexible laminate + Outer Nitrile/Butyl[9][10]Provides broad chemical resistance and a secondary barrier.
Body Flame-Resistant Lab Coat, Closed-toe Shoes[1][9]Protects against unknown flammability and skin contact hazards.
Respiratory Work within a certified chemical hood[5][6]Mitigates unknown inhalation toxicity.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]

  • Environmental Health & Safety, University of California, Riverside. Selecting Chemical-Resistant Gloves. Available from: [Link]

  • National Institute of Occupational Safety and Health (NIOSH). Chemical Health Risk Assessment (CHRA). Available from: [Link]

  • Hazwoper. Understanding Level A PPE for Hazardous Operations. Available from: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Available from: [Link]

  • Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available from: [Link]

  • uvex safety. Respirator for Chemicals | Protective Dust Mask. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

  • Purdue University Environmental Health and Safety. Unknown Chemicals. Available from: [Link]

  • American Society of Safety Professionals (ASSP). (2020, March 17). NIOSH Practices in Occupational Risk Assessment. Available from: [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Overview of Current NIOSH Risk Assessment and Management Activities for Chemicals. Available from: [Link]

  • AIHA. (2020, March 12). NIOSH Incorporates Written Plans in Risk Assessment Process. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Working with Laboratory Equipment. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Risk Assessment 2020 . . . and Beyond. Available from: [Link]

  • Using PPE in the Laboratory (OHS101) Course Material. (2020, July 13). Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Appendix E – OSHA Respirator Requirements for Selected Chemicals. Available from: [Link]

  • Policy for Personal Protective Equipment (PPE) in Research Laboratories. (2025, January 15). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Unidentified Chemical | Medical Management Guidelines. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.134 - Respiratory protection. Available from: [Link]

  • SAIF. Respiratory protection guidelines. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). The Use of Respirators to Reduce Inhalation of Airborne Biological Agents. Available from: [Link]

  • Michigan State University Environmental Health & Safety. Unknowns. Available from: [Link]

  • Health and Safety Executive (HSE). Chemicals - safe use and handling. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delcorine
Reactant of Route 2
Delcorine
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